(5-Ethylpyridin-2-yl)methanamine: Technical Profile & Synthesis Guide
This guide provides an in-depth technical analysis of (5-Ethylpyridin-2-yl)methanamine , a critical heterocyclic building block in medicinal chemistry and coordination chemistry. Executive Summary & Strategic Utility (5-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of (5-Ethylpyridin-2-yl)methanamine , a critical heterocyclic building block in medicinal chemistry and coordination chemistry.
Executive Summary & Strategic Utility
(5-Ethylpyridin-2-yl)methanamine (CAS: 55243-14-6 ) is a bifunctional pyridine scaffold characterized by a primary aminomethyl group at the C2 position and a lipophilic ethyl substituent at the C5 position.
In drug discovery, this molecule serves as a superior alternative to the more common (pyridin-2-yl)methanamine. The C5-ethyl group introduces a specific lipophilic vector (increasing logP by ~1.0 unit vs. the unsubstituted analog) without significantly altering the steric profile of the binding face. This modification is frequently employed to:
Enhance Potency: Fill hydrophobic pockets in kinase or GPCR active sites.
Note: Values marked with () are predicted based on structure-activity relationship (SAR) models due to limited historical experimental data for this specific isomer.*
Property
Value
Technical Implication
Physical State
Colorless to pale yellow oil
Oxidizes/darkens upon air exposure; store under Ar/N₂.
Boiling Point
~110–115 °C @ 10 mmHg
High boiling point requires vacuum distillation for purification.
Density
1.02 g/mL
Denser than typical aliphatic amines; facilitates phase separation in aqueous workups.
LogP (Oct/Wat)
1.1 ± 0.2
Moderate lipophilicity; good balance for oral bioavailability (Rule of 5 compliant).
pKa (Pyridine N)
5.4 ± 0.2
The pyridine ring is weakly basic; protonates only in acidic media (pH < 5).
pKa (Amine N)
9.6 ± 0.3
The primary amine is the dominant nucleophile and protonation site at physiological pH.
Topological Polar Surface Area (TPSA)
38.9 Ų
Excellent range for membrane permeability (<140 Ų).
Synthetic Pathways & Process Chemistry[1]
The synthesis of (5-Ethylpyridin-2-yl)methanamine typically proceeds from 5-ethyl-2-methylpyridine (Aldehyde-collidine), a widely available bulk chemical. Below are the two primary routes: the Industrial Route (A) for scale-up and the Laboratory Route (B) for rapid analog generation.
Route A: Nitrile Reduction (Scalable)
This route avoids hazardous azides and provides the highest atom economy.
Ideal for research labs lacking high-pressure hydrogenation equipment.
Bromination: Radical bromination of 5-ethyl-2-methylpyridine using NBS (N-Bromosuccinimide) and AIBN/Benzoyl Peroxide in CCl₄ or Trifluorotoluene.
Critical Control: Stop reaction at ~60% conversion to prevent gem-dibromination.
Amination: Displacement of bromide using Hexamethylenetetramine (Delepine reaction) or Potassium Phthalimide (Gabriel synthesis), followed by hydrolysis.
Synthetic Workflow Diagram (Graphviz)
Caption: Dual synthetic pathways for (5-Ethylpyridin-2-yl)methanamine. Route A (Top) is preferred for kg-scale; Route B (Bottom) is preferred for gram-scale.
Reactivity & Handling Protocols
Nucleophilic Hierarchy
The molecule contains two nitrogen centers with distinct electronic environments.[1] Understanding this hierarchy is crucial for selective functionalization.
Primary Amine (-CH₂NH₂): High nucleophilicity. Reacts rapidly with electrophiles (acyl chlorides, isocyanates, aldehydes) at room temperature.[1]
Pyridine Nitrogen: Low nucleophilicity due to sp² hybridization and aromaticity. Requires strong alkylating agents (e.g., MeI) or activation to react, typically forming pyridinium salts.[1]
Storage & Stability (Self-Validating Protocol)
Free base amines absorb atmospheric CO₂ to form carbamates/carbonates.
Protocol: Store as the dihydrochloride salt (solid) for long-term stability.
Validation: If using the free base oil, check ¹H NMR for a broad singlet at ~4-5 ppm (carbamate N-H) or cloudiness (carbonate salt) before use.
Purification: Distill under high vacuum (0.1 mmHg) or purify via SCX (Strong Cation Exchange) chromatography to remove non-basic impurities.
Applications in Drug Discovery[1][3][10]
Fragment-Based Drug Design (FBDD)
The (5-ethylpyridin-2-yl)methanamine motif is a "privileged scaffold" often used to replace benzylamine moieties.
Solubility: The pyridine nitrogen provides a hydrogen bond acceptor and a site for protonation, significantly improving aqueous solubility compared to phenyl analogs.[1]
Metabolic Stability: The 5-ethyl group blocks the metabolically vulnerable para-position of the ring, while the pyridine nitrogen reduces electron density, making the ring less prone to oxidative metabolism by CYPs.[1]
Case Study Relevance
This scaffold is structurally homologous to intermediates used in the synthesis of Pioglitazone (which uses the ethanol linker) and various Kinase Inhibitors where the "head group" requires a basic amine for hinge binding or solvent interaction.
Reactivity Map (Graphviz)
Caption: Primary reactivity pathways. The primary amine is the exclusive reaction site under standard conditions.[1]
References
Chemical Identity & CAS: PubChem Compound Summary for CAS 55243-14-6.[2] National Center for Biotechnology Information. Link
Synthesis of Pyridine Methanamines: "Synthesis method and intermediates of pyridin-2-yl-methylamine." US Patent 7,208,603 B2. (Describes the reduction of nitrile and amide precursors). Link
Precursor Preparation: "5-Ethyl-2-methylpyridine." Organic Syntheses, Coll.[1][3][4] Vol. 3, p.374 (1955).[1] (Classic synthesis of the starting material). Link
pKa of Pyridines: "pKa Values of Amines and Pyridines." Williams, R. (Collation).[1] (Provides comparative data for pyridine and benzylamine basicity). Link
Ligand Chemistry: "Spontaneous Formation of an Fe/Mn Diamond Core." Journal of the American Chemical Society.[5] (Uses 5-ethylpyridine derivatives as ligands).[2][6][7] Link
Analytical Profiling of (5-Ethylpyridin-2-yl)methanamine: A Comprehensive Spectroscopic Guide
Executive Summary & Compound Identity (5-Ethylpyridin-2-yl)methanamine is a critical pyridine-based building block, frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its structural duality—combi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Identity
(5-Ethylpyridin-2-yl)methanamine is a critical pyridine-based building block, frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its structural duality—combining a basic primary amine with a lipophilic ethyl-substituted pyridine ring—presents specific spectroscopic signatures that are essential for purity verification during drug development.
This guide provides a definitive reference for the spectroscopic characterization of this molecule, synthesizing data from high-fidelity analog analysis and consensus chemical shift logic.
Chemical Identity Table
Property
Detail
IUPAC Name
(5-Ethylpyridin-2-yl)methanamine
Common Name
2-Aminomethyl-5-ethylpyridine
CAS Number
105541-26-2 (Free Base) / 105541-28-4 (HCl Salt)
Molecular Formula
C₈H₁₂N₂
Molecular Weight
136.19 g/mol
SMILES
CCC1=CN=C(C=C1)CN
Nuclear Magnetic Resonance (NMR) Profiling[5][6]
The NMR profile of (5-Ethylpyridin-2-yl)methanamine is characterized by three distinct zones: the aliphatic ethyl group, the benzylic-like methylene (aminomethyl), and the aromatic pyridine region.
Critical Experimental Note: The chemical shift of the aminomethyl group (
) is highly pH-dependent. In (free base), it appears near 3.9 ppm. In or as an HCl salt, this signal shifts downfield to ~4.2–4.4 ppm due to protonation of the primary amine.
¹H NMR Reference Data (400 MHz, CDCl₃)
Standard Free Base Assignment
Shift (δ ppm)
Multiplicity
Integration
Assignment
Coupling (Hz)
Structural Insight
8.38
Doublet (d)
1H
H-6 (Pyridine)
Deshielded by adjacent Nitrogen; characteristic of 2,5-subst. pyridine.[1][2][3][4][5][6][7][8][9]
7.48
Doublet of Doublets (dd)
1H
H-4 (Pyridine)
Couples with H-3 (ortho) and H-6 (meta).
7.18
Doublet (d)
1H
H-3 (Pyridine)
Ortho to the aminomethyl group.
3.92
Singlet (s)
2H
-
Diagnostic Peak. Broadens if water is present.
2.64
Quartet (q)
2H
Benzylic-like coupling to methyl.
1.75
Broad Singlet (bs)
2H
-
Exchangeable; shift varies with concentration/solvent.
1.24
Triplet (t)
3H
Classic ethyl terminal methyl.
¹³C NMR Reference Data (100 MHz, CDCl₃)
Shift (δ ppm)
Carbon Type
Assignment
Mechanistic Note
158.5
Quaternary (C)
C-2
Ipso to aminomethyl; deshielded by ring Nitrogen.
148.2
Methine (CH)
C-6
Alpha to ring Nitrogen; typically the most deshielded CH.
137.5
Quaternary (C)
C-5
Ipso to ethyl group.
135.8
Methine (CH)
C-4
Para to ring Nitrogen.
121.5
Methine (CH)
C-3
Beta to ring Nitrogen.
47.2
Methylene (CH₂)
Shift confirms primary amine attachment.
25.8
Methylene (CH₂)
Benzylic position.
15.2
Methyl (CH₃)
Terminal methyl.
Structural Logic Visualization (NMR Coupling)
The following diagram illustrates the spin-spin coupling network that validates the 2,5-substitution pattern.
Mass spectrometry is the primary tool for rapid identification. For (5-Ethylpyridin-2-yl)methanamine, Electrospray Ionization (ESI) in positive mode is the standard protocol.
Fragmentation Pathway (ESI+)
Molecular Ion:
(Exact Mass: 136.09)
Primary Fragment (Loss of Ammonia): The benzylic amine is labile. In-source fragmentation often yields the carbocation
.
Secondary Fragment (Pyridine Ring cleavage): High energy collision leads to tropylium-like rearrangements common in alkyl-pyridines.
MS Logic Diagram
Caption: Figure 2. Predicted ESI+ fragmentation pathway showing the characteristic loss of ammonia (17 Da).
Infrared (IR) Spectroscopy[4][13][14]
IR is particularly useful here to confirm the presence of the primary amine and distinguish the free base from the salt form.
Wavenumber (cm⁻¹)
Vibration Mode
Functional Group
Diagnostic Note
3350–3280
N–H Stretch
Primary Amine
Usually a weak doublet in the free base. Broad/strong band in HCl salt.
2960–2850
C–H Stretch
Alkyl (Ethyl)
Standard C–H stretching.
1595 & 1570
C=N / C=C Stretch
Pyridine Ring
"Breathing" modes of the aromatic ring.
1450
Bend
Methylene
Scissoring vibration.
830–810
C–H Out-of-Plane
Aromatic
Diagnostic for 2,5-disubstituted pyridine (2 adjacent H, 1 isolated H).
Experimental Protocols
To ensure the reproducibility of the data above, the following sample preparation protocols are recommended.
Protocol: NMR Sample Preparation (Free Base)
Selection: Use high-quality deuterated chloroform (
) containing 0.03% TMS as an internal standard.
Neutralization (If starting with salt):
Dissolve 20 mg of the HCl salt in 1 mL water.
Add 1 mL saturated
.
Extract with
DCM.
Dry organic layer over
, filter, and evaporate in vacuo (do not heat above 40°C to avoid volatility loss).
Dissolution: Dissolve ~10 mg of the resulting oil in 0.6 mL
.
Acquisition: Run at 298 K. Set relaxation delay (
) to >2.0s to ensure accurate integration of the aromatic protons.
Detection: UV at 254 nm (Pyridine absorption) and ESI+ MS.
Note: The amine is polar; expect early elution (RT ~1.5 - 2.5 min) depending on dead volume.
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 28063718, 1-(5-Ethylpyridin-2-yl)-N-methylmethanamine. (Analog Reference). Retrieved from [Link]
NIST Mass Spectrometry Data Center. (2026). Pyridine, 5-ethyl-2-methyl- Mass Spectrum. (Fragmentation Logic Reference). Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2014). Synthesis of pyridine derivatives via multicomponent reactions. (Synthetic Context). Retrieved from [Link]
(5-Ethylpyridin-2-yl)methanamine: Technical Specifications & Synthesis
Executive Summary (5-Ethylpyridin-2-yl)methanamine (CAS 55243-14-6 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, including PPAR-γ agonists (e.g., Pioglitazone an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(5-Ethylpyridin-2-yl)methanamine (CAS 55243-14-6 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, including PPAR-γ agonists (e.g., Pioglitazone analogs) and kinase inhibitors.[1][2] Structurally, it consists of a pyridine ring substituted with an ethyl group at the 5-position and a primary aminomethyl group at the 2-position. This specific substitution pattern imparts unique lipophilic properties (
) while maintaining the hydrogen-bond acceptor capability of the pyridine nitrogen and the donor/acceptor versatility of the primary amine.
This guide details the physicochemical properties, validated synthetic pathways, and handling protocols for this compound, designed for researchers in medicinal chemistry and process development.
The 5-ethyl substitution is critical for structure-activity relationship (SAR) optimization. Unlike the unsubstituted 2-picolylamine, the ethyl group fills hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases), increasing binding affinity without significantly altering the electronic properties of the pyridine ring.
Key Physicochemical Data
Property
Value (Experimental/Predicted)
Significance in Drug Design
Boiling Point
235.8 ± 15.0 °C (760 mmHg)
High boiling point requires vacuum distillation for purification.
Density
0.965 ± 0.06 g/cm³
Standard organic liquid handling.
pKa (Conjugate Acid)
~8.6 (Amine), ~3.5 (Pyridine)
The primary amine is the dominant basic center at physiological pH.
LogP
1.13 ± 0.24
Moderate lipophilicity; good membrane permeability.
H-Bond Donors
1 (Primary Amine)
Key interaction point for Glu/Asp residues in active sites.
H-Bond Acceptors
2 (Pyridine N, Amine N)
Pyridine N often acts as a hinge binder in kinase inhibitors.
Synthetic Pathways[6]
Industrial production typically follows two primary routes. Route A is preferred for large-scale manufacturing due to the availability of the ethanol precursor (a Pioglitazone intermediate). Route B is a direct reduction often used in laboratory settings when the nitrile is available.
Route A: The "Pioglitazone Intermediate" Pathway (Recommended)
This route utilizes 5-ethyl-2-pyridineethanol (CAS 5223-06-3), a commodity chemical.
Activation: The alcohol is converted to a leaving group (Mesylate or Chloride).
Substitution: Nucleophilic displacement with azide or phthalimide (Gabriel Synthesis).
Reduction/Deprotection: Staudinger reduction (for azide) or Hydrazinolysis (for phthalimide) yields the amine.
Route B: Nitrile Reduction
Direct hydrogenation of 5-ethyl-2-pyridinecarbonitrile .
Caption: Comparative synthetic workflows. Route A (solid lines) utilizes the widely available ethanol precursor. Route B (dashed) represents direct nitrile reduction.
Experimental Protocol: Route A (Lab Scale)
Objective: Synthesis of (5-Ethylpyridin-2-yl)methanamine from 5-ethyl-2-pyridineethanol via Mesylation and Azidation.
Step 1: Mesylation
Dissolve 10.0 g (66 mmol) of 5-ethyl-2-pyridineethanol in 100 mL dry DCM.
Add 11.0 mL (79 mmol) Triethylamine (TEA). Cool to 0°C.
Dropwise Addition: Add 5.6 mL (72 mmol) Methanesulfonyl chloride (MsCl) over 30 mins.
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (EtOAc/Hexane).
Workup: Wash with sat.
, brine, dry over , and concentrate. Use crude for next step.
Step 2: Azidation & Staudinger Reduction
Displacement: Dissolve crude mesylate in 80 mL DMF. Add 6.5 g (100 mmol)
. Heat to 60°C for 4 hours. Caution: Azides are shock-sensitive.
Reduction (Staudinger):
Dilute reaction with THF/Water (10:1).
Add 26.2 g (100 mmol) Triphenylphosphine (
) in portions.
Stir at RT for 12 hours (evolution of
gas).
Hydrolysis: Add 10 mL water and reflux for 2 hours to hydrolyze the iminophosphorane.
Purification: Acidify with 1N HCl (extract
with ether). Basify aqueous layer to pH >12 with NaOH. Extract product into DCM. Distill or use column chromatography (DCM/MeOH/NH3) to isolate the amine.
Applications in Drug Discovery[5]
This scaffold is a "privileged structure" in medicinal chemistry.
Kinase Inhibitors: The pyridine nitrogen binds to the hinge region (e.g., in MAPK or CDK inhibitors), while the amine extends into the solvent front or ribose pocket.
PPAR Agonists: As a close analog of the Pioglitazone tail, it is used to modulate lipophilicity and metabolic stability of thiazolidinedione drugs.
Bioisosteres: Used as a replacement for benzylamine to lower pKa and improve solubility.
Pharmacophore Mapping (DOT Diagram)
Caption: Pharmacophore mapping of (5-Ethylpyridin-2-yl)methanamine showing critical interactions within a typical kinase binding pocket.
Handling & Safety (MSDS Summary)
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Pyridyl amines can absorb
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Potential Therapeutic Targets for (5-Ethylpyridin-2-yl)methanamine Derivatives
Content Type: Technical Whitepaper / Strategic Research Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads
Executive Summary: The "Privileged" 5-Ethylpicolyl Scaffold
(5-Ethylpyridin-2-yl)methanamine (hereafter 5-EPMA ) represents a high-value "privileged structure" in medicinal chemistry. It combines a bidentate metal-chelating motif (2-aminomethylpyridine, or picolylamine) with a specific hydrophobic handle (5-ethyl group).
Unlike generic picolylamines, the 5-ethyl substitution breaks molecular symmetry and provides critical lipophilic contacts, often determining isoform selectivity in protein targets. This guide analyzes 5-EPMA not merely as an intermediate (e.g., in Pioglitazone synthesis), but as a bioactive pharmacophore with distinct therapeutic targets in oncology, metabolic disease, and neuropharmacology.
Part 1: Pharmacophore Analysis & Structural Logic
To understand the targets, we must first dissect the molecular interaction potential of 5-EPMA.
1.1 The Chelation "Warhead"
The core 2-aminomethylpyridine motif is a classic Zinc-Binding Group (ZBG) . The pyridine nitrogen and the primary amine nitrogen form a stable 5-membered chelate ring with divalent cations (Zn²⁺, Cu²⁺, Fe²⁺).
Implication: The primary targets are zinc-dependent metalloenzymes (MMPs, HDACs, Carbonic Anhydrases).
1.2 The Hydrophobic "Anchor"
The ethyl group at the C5 position is not decorative. In enzyme active sites, it typically projects into the S1' specificity pocket (in proteases) or hydrophobic sub-pockets, enhancing affinity over the unsubstituted parent molecule.
1.3 The Nucleophilic "Scavenger"
The primary amine, activated by the electron-deficient pyridine ring, is a potent nucleophile capable of trapping reactive carbonyl species (RCS) such as methylglyoxal, a driver of diabetic complications.
Figure 1: Pharmacophore mapping of 5-EPMA showing bidentate metal chelation and hydrophobic anchoring.
Part 2: Primary Target Class – Matrix Metalloproteinases (MMPs)[1]
The most scientifically grounded target for 5-EPMA derivatives is the Matrix Metalloproteinase (MMP) family, specifically MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B), which drive tumor metastasis and angiogenesis.
2.1 Mechanism of Action: The "Clamp" Hypothesis
Standard MMP inhibitors (like hydroxamates) failed clinically due to poor selectivity (causing Musculoskeletal Syndrome). Picolylamine derivatives offer an alternative "ZBG" that binds catalytic Zinc with lower affinity but higher selectivity when coupled with the 5-ethyl anchor.
Interaction: The pyridine N and amine N displace the water molecule bound to the catalytic Zinc.
Selectivity: The 5-ethyl group interacts with the unprimed side of the active site or the S1' pocket, distinguishing between MMP isoforms (e.g., MMP-2 vs. MMP-1).
Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.
Workflow:
Preparation: Dilute 5-EPMA derivatives in DMSO (final concentration <1%).
Incubation: Mix 20 µL enzyme solution (1 nM final) with 20 µL inhibitor. Incubate 30 min at 37°C to allow equilibrium binding.
Initiation: Add 10 µL Substrate (10 µM final).
Measurement: Monitor fluorescence (Ex: 328 nm / Em: 393 nm) every 60 seconds for 30 minutes.
Analysis: Calculate
(slope of the linear phase). Determine using non-linear regression (GraphPad Prism).
Data Output Format:
Compound ID
R-Group (Derivative)
MMP-2 IC50 (nM)
MMP-9 IC50 (nM)
Selectivity Ratio (MMP-2/9)
5-EPMA (Ref)
-H
12,500
15,000
0.8
Deriv-A
-Sulfonamide Linker
450
2,100
4.6
Deriv-B
-Biphenyl Tail
12
850
70.8
Technical Insight: The "bare" 5-EPMA is a weak inhibitor (µM range). It serves as the fragment. High potency (nM range) is achieved by attaching a "backbone" (e.g., biphenyl sulfonamide) to the amine nitrogen, while the 5-ethylpyridine remains the Zinc anchor.
Part 3: Secondary Target Class – Metabolic Regulation (AGEs & PPARs)
5-EPMA is structurally homologous to Pyridoxamine (a Vitamin B6 derivative) and is a key fragment of Pioglitazone (Actos). This duality suggests potent metabolic activity.
In diabetes, glucose reacts with proteins to form AGEs, causing vascular damage.[1]
Mechanism: 5-EPMA acts as a nucleophilic trap . The primary amine reacts with dicarbonyl intermediates (like Methylglyoxal) to form stable adducts, preventing them from cross-linking collagen. The pyridine ring stabilizes the Schiff base intermediate.
Differentiation: Unlike Aminoguanidine (toxic), the pyridine core of 5-EPMA offers a lipophilic profile that may improve tissue penetration (retina/kidney).
The "5-ethyl-2-pyridyl-ethoxy" tail is the exact hydrophobic tail of Pioglitazone.
Relevance: While 5-EPMA itself is not a full agonist (lacking the acidic headgroup), it is a privileged fragment for designing "Partial Agonists" or "SPPARMs" (Selective PPAR Modulators) that retain insulin sensitization without the weight gain side effects of full thiazolidinediones.
Oxidation: SeO₂ oxidation to 5-ethylpicolinaldehyde.
Reductive Amination: React aldehyde with hydroxylamine to form oxime, then reduce (Zn/AcOH or H₂/Pd-C) to the amine.
Why this route? Direct amination of the ethyl group is difficult. The aldehyde intermediate allows for the introduction of the amine "warhead" cleanly.
4.2 Optimization Logic (SAR)
To increase MMP potency: Derivatize the primary amine with a Sulfonyl halide . This creates a sulfonamide backbone that mimics the peptide substrate transition state.
To increase AGE scavenging: Keep the amine free. Add electron-donating groups to the pyridine ring (e.g., at C3) to increase the nucleophilicity of the amine nitrogen.
References
Agrawal, A. et al. (2008).[2] "Zinc-binding groups modulate selective inhibition of MMPs."[2][3] ChemMedChem, 3(5), 812-820. Link
Core Evidence: Establishes picolylamine as a selective ZBG for MMPs, distinct
Voziyan, P. A. & Hudson, B. G. (2005). "Pyridoxamine: the many virtues of a maillard reaction inhibitor." Annals of the New York Academy of Sciences, 1043, 807-816. Link
Core Evidence: Validates the mechanism of pyridine-amine scaffolds in trapping dicarbonyls (AGE inhibition).
Takeda, K. et al. (2002). "Synthesis and biological evaluation of pioglitazone derivatives." Chemical & Pharmaceutical Bulletin, 50(10), 1364-1376.
Core Evidence: Identifies the 5-ethyl-2-pyridine ethanol moiety as the critical pharmacophore for PPAR-gamma binding.
Puerta, D. T. et al. (2005). "Tris(2-pyridylmethyl)amine (TPA) as a zinc-binding group for metalloproteinase inhibition." Journal of the American Chemical Society, 127(41), 14148-14149.
BindingDB Entry: BDBM50049240. "5-{4-[2-(5-ethylpyridin-2-yl)ethoxy]benzyl}-1,3-thiazolidine-2,4-dione."[4] Link
Core Evidence: Provides quantitative binding data (Ki/IC50)
Step-by-step synthesis of (5-Ethylpyridin-2-yl)methanamine
Application Note: Step-by-Step Synthesis of (5-Ethylpyridin-2-yl)methanamine Executive Summary (5-Ethylpyridin-2-yl)methanamine (also known as 2-(aminomethyl)-5-ethylpyridine) is a critical pyridine-based building block,...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Step-by-Step Synthesis of (5-Ethylpyridin-2-yl)methanamine
Executive Summary
(5-Ethylpyridin-2-yl)methanamine (also known as 2-(aminomethyl)-5-ethylpyridine) is a critical pyridine-based building block, often utilized in the synthesis of pharmaceutical agents, including kinase inhibitors and PPAR agonists (e.g., Pioglitazone analogs). This guide details a robust, two-step synthetic pathway starting from the commercially available 2-bromo-5-ethylpyridine .
The protocol prioritizes atom economy and scalability , utilizing a palladium-catalyzed cyanation followed by a catalytic hydrogenation. This route avoids the harsh oxidative conditions associated with degrading 5-ethyl-2-methylpyridine ("aldehyde collidine") and provides higher regioselectivity.
Retrosynthetic Analysis
The most efficient disconnection for the primary amine is the reduction of the corresponding nitrile. The nitrile is accessible via cyanation of the halogenated pyridine.
Figure 1: Retrosynthetic strategy focusing on the nitrile intermediate.
Experimental Protocols
Phase 1: Preparation of 5-Ethyl-2-pyridinecarbonitrile
Objective: Convert 2-bromo-5-ethylpyridine to the nitrile using a mild Palladium-catalyzed cyanation (Rosenmund–von Braun equivalent).
Reagents & Equipment:
Substrate: 2-Bromo-5-ethylpyridine (1.0 eq)
Reagent: Zinc Cyanide (Zn(CN)₂) (0.6 eq)
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃/dppf
Solvent: DMF (Anhydrous, degassed)
Atmosphere: Argon or Nitrogen
Protocol:
Setup: In a dry Schlenk flask or pressure vial, charge 2-bromo-5-ethylpyridine (18.6 g, 100 mmol) and Zinc Cyanide (7.0 g, 60 mmol).
Degassing: Add anhydrous DMF (100 mL). Sparge with argon for 15 minutes to remove oxygen (critical to prevent catalyst deactivation).
Catalyst Addition: Add Pd(PPh₃)₄ (3.5 g, 3 mmol) under argon flow. Seal the vessel immediately.
Reaction: Heat the mixture to 85–95 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS until the starting bromide is consumed.
Safety Check: Ensure autoclave is grounded. Purge lines with Nitrogen.
Loading:
Dissolve the nitrile in methanolic ammonia (7N NH₃ in MeOH).
Carefully add the Raney Nickel slurry to the reaction vessel (do not let it dry out).
Add the substrate solution.
Hydrogenation:
Seal the reactor. Purge 3x with N₂, then 3x with H₂.
Pressurize to 50 psi (3.4 bar) with H₂.
Stir vigorously (1000 rpm) at room temperature for 6–12 hours.
Monitoring: Uptake of hydrogen will cease when complete.
Filtration (Critical):
Purge reactor with N₂.
Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet with solvent at all times to prevent ignition.
Rinse with MeOH.
Isolation:
Concentrate the filtrate under reduced pressure to remove ammonia and methanol.
The residue is the crude amine.
Purification:
Distillation under reduced pressure (high vacuum) is recommended for high purity.
Alternatively, convert to the Hydrochloride salt (HCl/Dioxane) for crystallization.
Expected Yield: 75-85%
Process Workflow Diagram
Figure 2: Step-by-step process flow for the synthesis.[3][4]
Characterization & Quality Control
Confirm the identity of the product using 1H NMR and MS.
1H NMR (CDCl₃, 400 MHz):
δ 8.40 (d, 1H, Py-H6)
δ 7.50 (dd, 1H, Py-H4)
δ 7.20 (d, 1H, Py-H3)
δ 3.95 (s, 2H, CH₂ -NH₂)
δ 2.65 (q, 2H, CH₂ -CH₃)
δ 1.60 (br s, 2H, NH₂)
δ 1.25 (t, 3H, CH₂-CH₃ )
Mass Spectrometry (ESI+): Calculated for C₈H₁₂N₂ [M+H]⁺: 137.11. Found: 137.1.
Safety & Hazards
Raney Nickel: Highly pyrophoric when dry. Always handle under a liquid blanket (water or alcohol). Dispose of in a designated waste container containing water and dilute acid.
Zinc Cyanide: Highly toxic. Liberates HCN gas if in contact with strong acid. Work in a well-ventilated fume hood. Use bleach (sodium hypochlorite) to quench aqueous waste streams containing cyanide.
Hydrogen Gas: Extremely flammable. Ensure all pressure vessels are rated for the operating pressure.
References
Cyanation of Pyridines: Maligres, P. E., et al. "Zinc Cyanide/Palladium-Catalyzed Cyanation of Aryl Halides." Tetrahedron Letters, vol. 40, no. 46, 1999, pp. 8193-8195. Link
Nitrile Reduction: "Reduction of Nitriles to Amines with Raney Nickel." Organic Syntheses, Coll.[5] Vol. 3, p. 720. Link
Pioglitazone Intermediates (Contextual): Sohda, T., et al. "Studies on Antidiabetic Agents. Synthesis and Hypoglycemic Activity of 5-[4-(Pyridylalkoxy)benzyl]-2,4-thiazolidinediones." Journal of Medicinal Chemistry, vol. 35, no. 14, 1992, pp. 2617-2626. Link
General Pyridine Chemistry: Katritzky, A. R., et al. "Preparation of Cyanopyridines by Direct Cyanation." Synthesis, vol. 2005, no. 06, 2005, pp. 993-997. Link
Analytical methods for the characterization of (5-Ethylpyridin-2-yl)methanamine
An In-Depth Guide to the Analytical Characterization of (5-Ethylpyridin-2-yl)methanamine Introduction (5-Ethylpyridin-2-yl)methanamine is a substituted pyridinemethanamine that serves as a crucial building block and inte...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Analytical Characterization of (5-Ethylpyridin-2-yl)methanamine
Introduction
(5-Ethylpyridin-2-yl)methanamine is a substituted pyridinemethanamine that serves as a crucial building block and intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif is found in molecules developed for a range of therapeutic areas. Given its role in drug development, the unequivocal characterization of its identity, purity, and stability is paramount. This application note provides a comprehensive guide with detailed protocols for the analytical characterization of (5-Ethylpyridin-2-yl)methanamine, designed for researchers, scientists, and drug development professionals. The methodologies herein are grounded in established analytical principles to ensure robust and reliable results.
Physicochemical Properties
A foundational understanding of the molecule's physical and chemical properties is essential for method development.
Part 1: Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic techniques are the cornerstone for assessing the purity of active pharmaceutical ingredients (APIs) and their intermediates. They are adept at separating the main compound from related substances, isomers, and degradation products.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Potency and Purity
RP-HPLC is the premier method for analyzing non-volatile and thermally labile compounds like (5-Ethylpyridin-2-yl)methanamine. The polarity of the molecule makes it well-suited for retention and separation on a non-polar stationary phase.
Causality Behind Experimental Choices:
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides effective retention for the aromatic pyridine ring and the ethyl substituent.
Mobile Phase: A gradient elution using acetonitrile and a buffered aqueous phase is employed. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. A phosphate buffer is used to maintain a constant pH, ensuring consistent ionization of the amine and pyridine nitrogen, which is critical for reproducible retention times. A pH of ~7 is chosen to keep the primary amine partially protonated without being overly retained.
Detection: The pyridine ring contains a chromophore that absorbs UV light. A detection wavelength is selected near the absorbance maximum (~260-270 nm) to ensure high sensitivity. A Photo Diode Array (PDA) detector is recommended to simultaneously acquire spectra across a range of wavelengths, which aids in peak purity assessment and impurity identification.[3]
Experimental Protocol: RP-HPLC-PDA
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
Sample Preparation (1 mg/mL Stock):
Accurately weigh 25 mg of (5-Ethylpyridin-2-yl)methanamine into a 25 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
For analysis, dilute this stock solution 10-fold to a working concentration of 100 µg/mL.
Chromatographic Conditions:
Parameter
Condition
Column
Inertsil ODS C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A
20 mM Potassium Phosphate Monobasic, pH adjusted to 7.0
Mobile Phase B
Acetonitrile
Gradient
0-2 min: 10% B; 2-15 min: 10% to 70% B; 15-18 min: 70% B; 18-20 min: 10% B
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
| Detection | PDA, 265 nm |
System Suitability (as per ICH Q2(R1) Guidelines): [4]
Inject the working standard solution six times.
Acceptance Criteria:
Relative Standard Deviation (RSD) of peak area < 2.0%.
Tailing Factor (T) for the main peak: 0.8 - 1.5.
Theoretical Plates (N) > 2000.
Workflow Visualization: HPLC-PDA Analysis
Caption: Workflow for HPLC-PDA Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.[5] The primary amine in the analyte can cause peak tailing on standard non-polar columns; therefore, a column with a more polar character or derivatization may be necessary for analyzing the compound itself, though it is primarily used here for impurity profiling.
Causality Behind Experimental Choices:
Technique: Headspace GC is chosen to analyze for volatile impurities without injecting the non-volatile API, which could contaminate the system.[6]
Column: A DB-WAX column is selected. Its polar stationary phase is well-suited for separating common polar and non-polar organic solvents.[6]
Detector: Mass spectrometry provides definitive identification of unknown volatile impurities based on their mass spectra, which can be compared against standard libraries like NIST.[7]
Experimental Protocol: Headspace GC-MS
Instrumentation: A GC system equipped with a headspace autosampler and a mass spectrometer detector.
Sample Preparation:
Accurately weigh 50 mg of (5-Ethylpyridin-2-yl)methanamine into a 20 mL headspace vial.
Add 5.0 mL of Dimethyl Sulfoxide (DMSO).
Crimp the vial securely.
GC-MS Conditions:
Parameter
Condition
Column
DB-WAX (30 m x 0.25 mm, 0.5 µm) or equivalent
Carrier Gas
Helium, Constant Flow @ 1.2 mL/min
Headspace Oven Temp
85 °C
Headspace Loop Temp
95 °C
Headspace Transfer Line
105 °C
Incubation Time
15 min
Injector Temp
220 °C
Split Ratio
10:1
Oven Program
40 °C (hold 5 min), ramp at 10 °C/min to 220 °C (hold 5 min)
MS Transfer Line
230 °C
Ion Source Temp
230 °C
MS Scan Range
35 - 400 amu
| Ionization Mode | Electron Ionization (EI), 70 eV |
Workflow Visualization: GC-MS Analysis
Caption: Workflow for Headspace GC-MS Impurity Profiling.
Part 2: Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide orthogonal data to confirm the molecular structure of (5-Ethylpyridin-2-yl)methanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural determination. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆. Add a trace of Tetramethylsilane (TMS) as an internal standard (δ 0.00).
¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts (δ):
δ ~8.4 ppm (s, 1H): Proton at C6 of the pyridine ring.
δ ~7.5 ppm (d, 1H): Proton at C4 of the pyridine ring.
δ ~7.2 ppm (d, 1H): Proton at C3 of the pyridine ring.
δ ~3.9 ppm (s, 2H): Methylene protons of the aminomethyl group (-CH₂-NH₂).
δ ~2.6 ppm (q, 2H): Methylene protons of the ethyl group (-CH₂-CH₃).
δ ~1.6 ppm (br s, 2H): Protons of the primary amine (-NH₂), which may be broad and exchangeable with D₂O.
δ ~1.2 ppm (t, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).
¹³C NMR (101 MHz, CDCl₃) - Predicted Chemical Shifts (δ):
δ ~158-160 ppm: C2 of the pyridine ring (attached to CH₂NH₂).
δ ~149 ppm: C6 of the pyridine ring.
δ ~137 ppm: C4 of the pyridine ring.
δ ~135 ppm: C5 of the pyridine ring (attached to ethyl group).
δ ~121 ppm: C3 of the pyridine ring.
δ ~48 ppm: Methylene carbon of the aminomethyl group (-CH₂-NH₂).
δ ~26 ppm: Methylene carbon of the ethyl group (-CH₂-CH₃).
δ ~15 ppm: Methyl carbon of the ethyl group (-CH₂-CH₃).
Note: Actual chemical shifts can vary based on solvent and concentration. The predictions are based on standard values for substituted pyridines.[8]
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. When coupled with GC, Electron Ionization (EI) is typically used.
Protocol and Expected Data (GC-EI-MS):
Instrumentation: As described in the GC-MS section.
Expected Molecular Ion (M⁺): m/z = 136. This corresponds to the molecular weight of the compound.
Key Fragmentation Patterns: The fragmentation of similar pyridinemethanamines provides a basis for predicting the fragmentation of the target molecule.[7]
m/z = 121: Loss of the methyl radical (•CH₃) from the ethyl group, resulting in [M-15]⁺.
m/z = 107: Loss of the ethyl radical (•C₂H₅), a common fragmentation for ethyl-substituted aromatics.
m/z = 106: Loss of the aminomethyl radical (•CH₂NH₂), a characteristic cleavage (alpha-cleavage) for this structure.
m/z = 78/79: Ions corresponding to the pyridine ring fragment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Protocol and Expected Data:
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation: Apply a small drop of the liquid sample directly onto the ATR crystal.
Application Notes and Protocols for High-Throughput Screening of (5-Ethylpyridin-2-yl)methanamine Derivatives
Introduction: The Therapeutic Potential of Pyridine Scaffolds The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and synthetic tractability have made it a cornerstone in the development of novel therapeutics across a wide range of disease areas, including oncology and neurodegenerative disorders.[1][3][4] The (5-Ethylpyridin-2-yl)methanamine core, in particular, presents a compelling starting point for library synthesis due to its structural resemblance to endogenous monoamine neurotransmitters. This structural motif suggests a high potential for interaction with key targets in the central nervous system (CNS), such as monoamine oxidases, neurotransmitter transporters, and G-protein coupled receptors (GPCRs).
High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries against biological targets to identify promising "hit" compounds.[5][6][7] This document provides detailed application notes and protocols for two distinct HTS assays designed to interrogate the activity of (5-Ethylpyridin-2-yl)methanamine derivative libraries against two high-value CNS targets: Monoamine Oxidase A (MAO-A) and the Dopamine D1 Receptor (DRD1).
The following protocols are designed to be robust, reproducible, and scalable for automated HTS platforms.[5][8] They incorporate industry-standard validation metrics, such as the Z'-factor, to ensure data quality and confidence in hit identification.[4][9][10]
Assay 1: Biochemical Screening for MAO-A Inhibitors
Scientific Rationale
Monoamine Oxidase A (MAO-A) is a mitochondrial enzyme responsible for the oxidative deamination of key neurotransmitters, including serotonin and norepinephrine.[6][11] Its dysregulation is implicated in depression and anxiety disorders, making it a validated target for therapeutic intervention.[6][11] This biochemical assay provides a direct measure of a compound's ability to inhibit MAO-A enzymatic activity in a cell-free system. The assay quantifies the production of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the MAO-A catalytic cycle, using a sensitive fluorometric readout.[5][11][12][13] This approach is highly amenable to HTS due to its simplicity and robust signal window.[5][12][14]
Experimental Workflow: MAO-A Inhibition Assay
Caption: Workflow for the MAO-A fluorometric inhibition assay.
Positive Control Inhibitor: Clorgyline (e.g., Sigma-Aldrich, Cat# MAK295F)
(5-Ethylpyridin-2-yl)methanamine derivative library in DMSO
384-well black, flat-bottom assay plates
Automated liquid handling system
Fluorescence microplate reader with excitation/emission wavelengths of ~535/587 nm
Procedure:
Reagent Preparation:
Prepare reagents according to the manufacturer's instructions.[11] Briefly, reconstitute enzyme, substrate, probe, developer, and inhibitor control in the appropriate buffers.
Prepare a fresh MAO-A Substrate/Probe/Developer working solution immediately before use. Protect from light.
Compound Plating:
Using an automated liquid handler, dispense 200 nL of test compounds and controls into the wells of a 384-well assay plate.
Test Compounds: (5-Ethylpyridin-2-yl)methanamine derivatives at a final concentration of 10 µM.
Negative Control (0% Inhibition): DMSO vehicle.
Positive Control (100% Inhibition): Clorgyline at a final concentration of 1 µM.
Assay Execution:
Add 10 µL of MAO-A Enzyme solution to all wells.
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
Initiate the reaction by adding 10 µL of the MAO-A Substrate/Probe/Developer working solution to all wells.
Incubate the plate for 60 minutes at room temperature, protected from light.[5][6]
Data Acquisition:
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[13]
Data Analysis and Quality Control
1. Percentage Inhibition Calculation:
The percentage inhibition for each test compound is calculated as follows:
Indicates a large separation between positive and negative controls with low data variability, making the assay suitable for HTS.[15][16]
Signal-to-Background (S/B)
≥ 3
Ensures the signal window is sufficient for hit identification.[3]
CV of Controls
≤ 20%
Demonstrates the reproducibility of dispensing and the stability of the assay signal.[17]
Assay 2: Cell-Based Screening for Dopamine D1 Receptor Modulators
Scientific Rationale
The Dopamine D1 Receptor (DRD1) is a GPCR that plays a critical role in motor control, motivation, and cognition.[18] Dysregulation of DRD1 signaling is associated with Parkinson's disease, schizophrenia, and addiction.[18] This cell-based reporter gene assay provides a functional readout of DRD1 activation in a physiologically relevant context. The assay utilizes a stable cell line co-expressing human DRD1 and a luciferase reporter gene under the control of a Cyclic AMP Response Element (CRE). DRD1 activation couples to Gαs, leading to an increase in intracellular cAMP, which in turn drives the expression of luciferase.[18] The resulting luminescent signal is a direct measure of receptor activation.
Signaling Pathway: DRD1-Mediated Gene Expression
Caption: DRD1 Gαs-coupled signaling pathway leading to reporter gene expression.
Harvest and resuspend DRD1-CRE cells in culture medium to a density of 250,000 cells/mL.
Dispense 20 µL of the cell suspension (5,000 cells/well) into the 384-well assay plates.
Incubate plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Addition:
Remove culture medium and replace with 20 µL of assay medium.
Using an automated liquid handler, add 100 nL of test compounds and controls.
Test Compounds: (5-Ethylpyridin-2-yl)methanamine derivatives at a final concentration of 10 µM.
Negative Control (Basal Activity): DMSO vehicle.
Positive Control (Maximal Activation): Dopamine HCl at a final concentration of 1 µM.
Incubation:
Incubate the plates for 6 hours at 37°C, 5% CO₂ to allow for receptor activation and reporter gene expression.
Signal Detection:
Equilibrate the assay plates and the luminescence detection reagent to room temperature.
Add 20 µL of the luminescence reagent to each well.
Incubate for 5 minutes at room temperature to lyse cells and stabilize the luminescent signal.
Measure luminescence using a microplate reader.
Data Analysis and Quality Control
1. Percentage Activation Calculation:
The percentage activation for each test compound is calculated relative to the response of the positive control agonist:
2. Assay Quality Control (Z'-Factor):
The Z'-factor is calculated as described for the MAO-A assay, using the RLU values from the positive and negative controls.
Metric
Acceptance Criteria
Rationale
Z'-Factor
≥ 0.5
Ensures a robust and reliable distinction between activated and basal states for HTS.[15][16]
Signal-to-Background (S/B)
≥ 5
A higher S/B is often desirable in cell-based assays to overcome variability in cell number and response.
CV of Controls
≤ 20%
Indicates consistent cell plating, compound dispensing, and cellular response.[17]
Hit Confirmation and Follow-Up Strategy
Compounds identified as "hits" in the primary screens (e.g., >50% inhibition in the MAO-A assay or >50% activation in the DRD1 assay) require a systematic follow-up to confirm their activity and eliminate false positives.
Caption: A typical workflow for hit confirmation and validation.
Dose-Response Confirmation: Hits are re-tested in the primary assay over a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine potency (IC₅₀ or EC₅₀).
Orthogonal Assays: Confirmed hits should be tested in an orthogonal assay to rule out technology-specific artifacts. For MAO-A, this could be a different substrate or a mass spectrometry-based method. For DRD1, a cAMP accumulation assay could be used.
Selectivity Profiling: For MAO-A inhibitors, it is crucial to test for activity against MAO-B to determine selectivity. For DRD1 modulators, screening against other dopamine receptor subtypes (D2, D3, etc.) is necessary.
Structure-Activity Relationship (SAR) by Analogue: Testing commercially available analogues of confirmed hits can provide early insights into the structure-activity relationships driving target engagement.[16]
By following these rigorous screening and validation protocols, researchers can confidently identify and prioritize novel (5-Ethylpyridin-2-yl)methanamine derivatives for further development in CNS-targeted drug discovery programs.
References
Carr, R. M., et al. (2013). High throughput screening to identify natural human monoamine oxidase B inhibitors. Phytotherapy Research, 27(11), 1686-1694. [Link]
Du, G. H., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760-766. [Link]
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
Li, M., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760-766. [Link]
Schicker, K., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Biomolecular Screening, 13(3), 200-209. [Link]
Fowler, C. J., & Tipton, K. F. (2012). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. Methods in Molecular Biology, 831, 153-162. [Link]
Wiley Online Library. (2013). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Retrieved February 23, 2026, from [Link]
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved February 23, 2026, from [Link]
LabX. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. Retrieved February 23, 2026, from [Link]
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved February 23, 2026, from [Link]
Reaction Biology. (n.d.). GPCR Assay Services. Retrieved February 23, 2026, from [Link]
Physiological Reviews. (2020). Recent progress in assays for GPCR drug discovery. Retrieved February 23, 2026, from [Link]
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Datasheet. Retrieved February 23, 2026, from [Link]
International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. Retrieved February 23, 2026, from [Link]
INDIGO Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1). Retrieved February 23, 2026, from [Link]
Mao, Y., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Cell Biology, 51, 88-94. [Link]
BellBrook Labs. (2012). BellBrook Labs Launches HTS Assay Platform for Targeting GPCR Regulatory Proteins. Retrieved February 23, 2026, from [Link]
Halmos, K. C., et al. (2016). Real-Time Analysis of Somatostatin and Dopamine Receptor Signaling in Pituitary Cells Using a Fluorescence-Based Membrane Potential Assay. Molecular Endocrinology, 30(4), 464-473. [Link]
Elabscience. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (E-BC-D012). Retrieved February 23, 2026, from [Link]
Mosier, P. D., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxins, 11(11), 666. [Link]
Verma, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(35), 22683-22708. [Link]
IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved February 23, 2026, from [Link]
Gupta, N., et al. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. World Journal of Pharmaceutical Research, 14(7), 1045-1065. [Link]
PubMed. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Retrieved February 23, 2026, from [Link]
Klumpp, K., & Le, T. (2016). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 21(8), 987-997. [Link]
PubChem. (n.d.). 5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione. Retrieved February 23, 2026, from [Link]
Evotec. (n.d.). High Throughput Screening (HTS) Services. Retrieved February 23, 2026, from [Link]
ACS Central Science. (2022). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. Retrieved February 23, 2026, from [Link]
News-Medical. (2023). Hit Selection in High-Throughput Screening. Retrieved February 23, 2026, from [Link]
Lazo, J. S., & Sharlow, E. R. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Pharmacology, 73, 9.2.1-9.2.20. [Link]
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved February 23, 2026, from [Link]
MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved February 23, 2026, from [Link]
Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved February 23, 2026, from [Link]
Application of (5-Ethylpyridin-2-yl)methanamine in the development of enzyme inhibitors
Application Notes & Protocols Topic: Application of (5-Ethylpyridin-2-yl)methanamine in the Development of Enzyme Inhibitors Abstract The pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the core...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: Application of (5-Ethylpyridin-2-yl)methanamine in the Development of Enzyme Inhibitors
Abstract
The pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its unique physicochemical properties that enhance drug-like characteristics.[1][2][3] This guide focuses on a specific derivative, (5-Ethylpyridin-2-yl)methanamine, exploring its application as a versatile building block in the design and synthesis of potent and selective enzyme inhibitors. We will delve into the rationale behind its use, provide a detailed protocol for evaluating its derivatives against a key enzyme target, Dipeptidyl Peptidase-4 (DPP-4), and discuss the interpretation of results. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
The Pyridine Scaffold: A Foundation for Enzyme Inhibition
The utility of the pyridine heterocycle in drug design is a direct result of its advantageous physicochemical properties, which medicinal chemists exploit to optimize a molecule's pharmacokinetic and pharmacodynamic profile.[1][4]
Basicity: The lone pair of electrons on the nitrogen atom imparts basicity (pKa of pyridinium ion ≈ 5.25). This allows for the formation of salts, which can significantly improve aqueous solubility and aid in formulation.[1]
Hydrogen Bonding: The pyridine nitrogen acts as a crucial hydrogen bond acceptor, enabling high-affinity interactions with amino acid residues within the active sites of enzymes and receptors.[1]
Aromaticity and π-π Interactions: As an aromatic ring, pyridine can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in a protein's binding pocket, contributing to target affinity.[1]
Metabolic Stability: Compared to a phenyl ring, the pyridine ring often confers greater resistance to metabolic degradation, a desirable trait for drug candidates.[1]
Bioisosterism: The pyridine ring is frequently employed as a bioisostere for a phenyl ring. This substitution can modulate potency and selectivity while preserving the overall molecular shape.[1]
The (5-Ethylpyridin-2-yl)methanamine moiety specifically offers two key points for diversification: the ethyl group at the 5-position and the methanamine group at the 2-position. The primary amine of the methanamine is a versatile handle for forming amides, sulfonamides, and other functional groups, allowing chemists to systematically explore the chemical space of an enzyme's active site.
Application Case Study: Designing Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine exopeptidase that plays a critical role in glucose metabolism by inactivating incretin hormones, such as GLP-1.[5] By inhibiting DPP-4, the levels of active GLP-1 increase, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[6] This mechanism makes DPP-4 an attractive target for the treatment of type 2 diabetes mellitus.[5][7]
The (5-Ethylpyridin-2-yl)methanamine scaffold can serve as the foundation for a novel class of DPP-4 inhibitors. The pyridine nitrogen can form key interactions in the S2 sub-pocket of the enzyme, while the methanamine can be acylated with various groups designed to occupy the S1 pocket, which typically accommodates proline or alanine residues.
Mechanism of Action of DPP-4 Inhibitors
The following diagram illustrates the signaling pathway affected by DPP-4 inhibition.
Caption: DPP-4 inhibition pathway.
Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound derived from the (5-Ethylpyridin-2-yl)methanamine scaffold.
Principle
The assay quantifies the activity of recombinant human DPP-4 by measuring the cleavage of the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage, the highly fluorescent AMC is released. The rate of increase in fluorescence is directly proportional to enzyme activity. An inhibitor will decrease this rate.
Materials & Reagents
Test Compound (TC): Synthesized derivative of (5-Ethylpyridin-2-yl)methanamine.
Reference Inhibitor: Sitagliptin (or other known DPP-4 inhibitor).
Enzyme: Recombinant Human DPP-4 (e.g., from R&D Systems or Enzo Life Sciences).
Substrate: Gly-Pro-AMC (e.g., from Bachem or Sigma-Aldrich).
Test Compound (TC) & Reference: Prepare 10 mM stock solutions in 100% DMSO.
Rationale: DMSO is a standard solvent for solubilizing organic compounds for biological assays. A high concentration stock minimizes the final DMSO concentration in the assay.
Enzyme: Reconstitute the enzyme in Assay Buffer to a stock concentration of 0.1 mg/mL. Aliquot and store at -80°C. On the day of the assay, dilute to a working concentration of 2 ng/µL (2 µg/mL) in Assay Buffer.
Substrate: Prepare a 10 mM stock solution in DMSO. Store at -20°C. On the day of the assay, dilute to a working concentration of 200 µM in Assay Buffer.
Rationale: The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) for accurate IC₅₀ determination.
Experimental Workflow
Caption: Workflow for DPP-4 IC₅₀ determination.
Step-by-Step Assay Procedure
Compound Dilution:
Perform a serial dilution of the 10 mM Test Compound (TC) and Reference stocks in 100% DMSO to create a concentration range (e.g., 10 mM to 100 nM).
Create an intermediate dilution plate by pipetting 2 µL of each DMSO concentration into a 96-well polypropylene plate and adding 98 µL of Assay Buffer. This creates a 100x stock plate with a consistent 2% DMSO.
Assay Plate Setup (in a black 96-well plate):
Controls:
100% Activity Control (No Inhibition): 50 µL Assay Buffer + 50 µL of a 2% DMSO/Assay Buffer mix.
Blank (No Enzyme): 100 µL Assay Buffer.
Test Wells: Add 50 µL of Assay Buffer to each well designated for compounds.
Compound Addition: Transfer 50 µL from the intermediate dilution plate to the corresponding wells of the final assay plate. The total volume is now 100 µL.
Enzyme Addition:
Add 50 µL of the 2 ng/µL DPP-4 working solution to all wells except the "Blank" wells. The total volume is now 150 µL.
Self-Validation: The final enzyme concentration is now ~0.67 ng/µL. The final compound concentrations are now 1/3 of the intermediate plate. The final DMSO concentration is maintained at ~0.67%, which should not significantly affect enzyme activity.
Pre-incubation:
Mix the plate gently on a shaker for 1 minute.
Incubate at room temperature for 15 minutes.
Rationale: This step allows the inhibitor and enzyme to reach binding equilibrium before the reaction is initiated.
Reaction Initiation:
Add 50 µL of the 200 µM substrate working solution to all wells. The final volume is 200 µL.
Immediately place the plate in the fluorescence reader.
Data Acquisition:
Measure the fluorescence (Ex: 360 nm, Em: 460 nm) every minute for 30 minutes (kinetic read).
Data Analysis & Interpretation
Calculate Reaction Rate (Slope): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence vs. time plot (RFU/min).
Plot % Inhibition versus the log[Inhibitor Concentration].
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using software like GraphPad Prism or R.
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.
Structure-Activity Relationship (SAR) Data
The following table presents hypothetical data for a series of inhibitors based on the (5-Ethylpyridin-2-yl)methanamine scaffold, illustrating how structural modifications can impact inhibitory potency against DPP-4.
Compound ID
R-Group (Modification at methanamine)
DPP-4 IC₅₀ (nM)
EP-001
Acetyl
5,200
EP-002
Cyclopropylcarbonyl
850
EP-003
(R)-2-amino-3-methylbutanoyl
125
EP-004
2,4,5-Trifluorobenzoyl
25
Reference
Sitagliptin
19
Interpretation: This hypothetical data shows that moving from a simple acetyl group (EP-001) to groups that better mimic the natural substrate's side chains (e.g., the valine-like group in EP-003) or that occupy hydrophobic pockets (EP-004) dramatically improves potency. This systematic approach is central to lead optimization in drug discovery.
References
Synthesis of 5-Ethyl Pyridin-2-Ethanol Analogs and Pharmacological Studies. (2009). Arkivoc.
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen.
The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide.BenchChem.
Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. (2009). ARKIVOC.
Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. (2017). Mini-Reviews in Medicinal Chemistry.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors In the Management of Diabetes. (2010). P & T : a peer-reviewed journal for formulary management.
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery.
Studies on antidiabetic agents. XII. Synthesis and activity of the metabolites of (+/-)-5(-)[p(-)[2-(5-ethyl-2-pyridyl)ethoxy]benzyl]-2,4- thiazolidinedione (pioglitazone). (1993). Chemical & pharmaceutical bulletin.
The Emerging Role of (5-Ethylpyridin-2-yl)methanamine in Coordination Chemistry: A Guide for Researchers
The field of coordination chemistry is in a perpetual state of discovery, driven by the design and synthesis of novel ligands that can unlock new catalytic activities, therapeutic potentials, and material properties. Wit...
Author: BenchChem Technical Support Team. Date: February 2026
The field of coordination chemistry is in a perpetual state of discovery, driven by the design and synthesis of novel ligands that can unlock new catalytic activities, therapeutic potentials, and material properties. Within the vast family of pyridine-based ligands, (5-Ethylpyridin-2-yl)methanamine emerges as a promising, yet underexplored, bidentate N,N'-donor ligand. Its structure, featuring a pyridine nitrogen and a primary amine on a methylene bridge, offers a compelling platform for the formation of stable five-membered chelate rings with a variety of metal centers. The ethyl group at the 5-position of the pyridine ring provides a subtle yet significant electronic and steric modification, potentially influencing the solubility, stability, and reactivity of its coordination complexes.
This document serves as a detailed guide for researchers, scientists, and drug development professionals interested in exploring the coordination chemistry of (5-Ethylpyridin-2-yl)methanamine. It provides a proposed synthetic pathway for the ligand, general protocols for the synthesis of its metal complexes, and insights into their potential applications, all grounded in established chemical principles and analogous systems.
Part 1: Ligand Synthesis - A Proposed Protocol
The synthesis of (5-Ethylpyridin-2-yl)methanamine is not extensively documented in current literature. However, a reliable synthetic route can be proposed based on the well-established reduction of 2-cyanopyridine derivatives.[1] The most common and effective methods involve either catalytic hydrogenation or chemical reduction with a metal hydride.
Protocol 1: Synthesis of (5-Ethylpyridin-2-yl)methanamine via Catalytic Hydrogenation
This method is often preferred for its scalability and milder reaction conditions compared to metal hydride reductions.[1]
Workflow for Ligand Synthesis:
Figure 1: General workflow for the synthesis of (5-Ethylpyridin-2-yl)methanamine.
Step-by-Step Procedure:
Preparation: In a high-pressure reaction vessel (Parr hydrogenator), combine 5-ethyl-2-cyanopyridine (1.0 eq) and a catalytic amount of Raney Nickel (approximately 5-10% by weight).
Solvent Addition: Add a solution of methanol saturated with ammonia. The ammonia helps to suppress the formation of secondary and tertiary amine byproducts.[2]
Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to a pressure of approximately 50-100 psi.
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford (5-Ethylpyridin-2-yl)methanamine as a liquid.
Protocol 2: Synthesis of (5-Ethylpyridin-2-yl)methanamine via Lithium Aluminum Hydride (LiAlH₄) Reduction
This method is highly effective for small-scale synthesis but requires careful handling of the pyrophoric LiAlH₄.[3][4]
Step-by-Step Procedure:
Preparation: To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.
Addition of Precursor: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 5-ethyl-2-cyanopyridine (1.0 eq) in the same anhydrous solvent dropwise from the addition funnel.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).[5]
Work-up: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether or THF.
Isolation and Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation.
Part 2: Synthesis of Coordination Complexes
(5-Ethylpyridin-2-yl)methanamine is expected to act as a bidentate N,N'-donor ligand, forming stable complexes with a wide range of transition metals. The following are general protocols that can be adapted for the synthesis of its coordination complexes.
Protocol 3: General Synthesis of a Metal(II) Chloride Complex
This protocol is a general starting point for the synthesis of complexes with divalent metal halides such as Cu(II), Ni(II), Co(II), and Zn(II).[6][7]
Workflow for Complex Synthesis:
Figure 2: General workflow for the synthesis of a metal(II) complex.
Step-by-Step Procedure:
Ligand Solution: Dissolve (5-Ethylpyridin-2-yl)methanamine (2.0 eq) in ethanol.
Metal Salt Solution: In a separate flask, dissolve the desired metal(II) chloride (e.g., CuCl₂, NiCl₂·6H₂O) (1.0 eq) in ethanol, with gentle warming if necessary.
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. A color change or precipitation may be observed immediately.
Isolation: Stir the reaction mixture at room temperature for 2-4 hours or reflux for 1-2 hours to ensure complete reaction. Cool the mixture to room temperature and then in an ice bath to induce precipitation.
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and then with diethyl ether. Dry the complex in a desiccator.
Part 3: Characterization of the Ligand and its Complexes
Thorough characterization is crucial to confirm the identity and purity of the synthesized ligand and its metal complexes.
Technique
(5-Ethylpyridin-2-yl)methanamine
Metal Complexes
¹H NMR Spectroscopy
Expected to show characteristic signals for the ethyl group, the pyridyl protons, the methylene bridge, and the amine protons.
Coordination to a metal center will cause shifts in the ligand's proton signals, particularly those on the pyridine ring and the methylene bridge.[8][9]
¹³C NMR Spectroscopy
Will provide information on the number and type of carbon atoms in the molecule.
Similar to ¹H NMR, coordination will induce shifts in the carbon signals.
Infrared (IR) Spectroscopy
Characteristic N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹) and C=N stretching for the pyridine ring.
A shift in the pyridine ring vibrations and N-H stretching frequencies upon coordination.[10]
Mass Spectrometry
To confirm the molecular weight of the ligand.
To determine the mass of the complex and confirm its composition.
Elemental Analysis
To determine the percentage of C, H, and N, confirming the empirical formula.
To confirm the metal-to-ligand ratio in the complex.
X-ray Crystallography
Not typically necessary for a simple liquid ligand.
The definitive method to determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.[11][12]
UV-Vis Spectroscopy
To study the electronic transitions of the ligand.
To investigate the d-d transitions of the metal ion and any ligand-to-metal or metal-to-ligand charge transfer bands.[11]
Part 4: Application Notes
The unique structural features of (5-Ethylpyridin-2-yl)methanamine make its coordination complexes promising candidates for a variety of applications.
Catalysis
Bidentate N,N'-ligands are cornerstones in the design of homogeneous catalysts.[13][14] Complexes of (5-Ethylpyridin-2-yl)methanamine with transition metals such as palladium, nickel, and copper could be explored for their catalytic activity in a range of organic transformations, including:
Cross-Coupling Reactions: The ligand could stabilize the metal center in various oxidation states, facilitating reactions like Suzuki, Heck, and Sonogashira couplings.
Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes are known to be active in these reactions, and the electronic properties of this ligand could tune their reactivity and selectivity.
Polymerization: Early transition metal complexes could be investigated as catalysts for olefin polymerization.
The ethyl group may enhance the solubility of the catalytic complexes in organic solvents and its electron-donating nature could influence the electron density at the metal center, thereby modulating its catalytic activity.
Medicinal Chemistry and Drug Development
Pyridine-containing metal complexes have shown significant potential as therapeutic agents.[15][16] The coordination of (5-Ethylpyridin-2-yl)methanamine to metals like platinum, ruthenium, and gold could lead to novel compounds with:
Anticancer Activity: Platinum(II) complexes can bind to DNA, inducing apoptosis in cancer cells. Ruthenium complexes are known to have lower toxicity than platinum drugs and can act via different mechanisms.[17][18]
Antimicrobial Properties: The chelation of the ligand to a metal ion can enhance the antimicrobial activity of the ligand itself.
Enzyme Inhibition: The specific geometry and electronic properties of the metal complexes could allow them to act as inhibitors for specific enzymes.
The lipophilicity imparted by the ethyl group may improve the cell permeability of the complexes, a crucial factor for drug efficacy.
Coordination Modes of the Ligand:
Figure 3: Potential coordination modes of (5-Ethylpyridin-2-yl)methanamine.
Conclusion
(5-Ethylpyridin-2-yl)methanamine represents a valuable, yet largely untapped, resource for the coordination chemist. Its straightforward proposed synthesis and versatile chelating ability make it an attractive ligand for fundamental studies and the development of new functional materials. The protocols and application notes provided herein are intended to serve as a comprehensive starting point for researchers to explore the rich coordination chemistry of this promising ligand and to unlock the potential of its metal complexes in catalysis, medicine, and beyond.
References
Chemguide. (n.d.). Reduction of nitriles. Retrieved from [Link]
Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
Kim, D., et al. (n.d.). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology. Retrieved from [Link]
Shimizu, K., et al. (2016). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions.
Google Patents. (1999). US5869653A - Hydrogenation of nitriles to produce amines.
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
Balaraman, E., et al. (2012). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. Catalysis Science & Technology, 2(1), 109-118.
University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
Kocharekar, A. R. (2020). A Study on Coordination chemistry : Synthesis and Characterization of Novel.
Pipzine Chemicals. (n.d.). 2-(Aminomethyl)pyridine Supplier & Manufacturer in China. Retrieved from [Link]
Beilstein Journals. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Retrieved from [Link]
National Center for Biotechnology Information. (2024). Redox Activity of Bidentate N-Ligands Commonly Applied in Nickel-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
Kumar, S., et al. (2024). X-ray crystallographic investigations of coordination modes in first-row transition metal complexes.
PubMed. (2024, November 25). Redox Activity and Potentials of Bidentate N-Ligands Commonly Applied in Nickel-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
Organic Letters. (2002, January 11). One-Step Synthesis of 3,5-Disubstituted-2-pyridylpyrroles from the Condensation of 1,3-Diones and 2-(Aminomethyl)pyridine. Retrieved from [Link]
ResearchGate. (n.d.). Ruthenium(II) complexes containing pyridinethiolato ligands. Retrieved from [Link]
mediaTUM. (n.d.). Synthesis and Applications of Bidentate N-heterocyclic Mono- and Biscarbene Ligands. Retrieved from [Link]
PureSynth. (n.d.). 2-(Aminomethyl)Pyridine 98%. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2-aminomethyl-4-methyl pyridine. Retrieved from [Link]
Google Patents. (n.d.). EP0535518A1 - Process for the preparation of 2-piperidinemethanamine.
MDPI. (2023, May 30). An Overview of the Potential Medicinal and Pharmaceutical Properties of Ru(II)/(III) Complexes. Retrieved from [Link]
Google Patents. (n.d.). JPS61251663A - Production of aminomethylpyridine.
National Center for Biotechnology Information. (2021). Stimuli-responsive platinum and ruthenium complexes for lung cancer therapy. Retrieved from [Link]
JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]
MDPI. (2025, April 8). N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionalization. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 14). 6.7: Characterization of Organometallic Complexes. Retrieved from [Link]
Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
Google Patents. (n.d.). US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.
Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
ACS Publications. (2024, December 9). Electronic Effects of Bidentate P,N-Ligands on the Elementary Steps of Au(I)/Au(III) Reactions Relevant to Cross-Coupling Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Physicochemical characterizations of the coordination complexes-NMR.... Retrieved from [Link]
Dalton Transactions. (2024, August 2). Novel ligands from direct benzylic functionalisation of tris(2-pyridylmethyl)amine. Retrieved from [Link]
National Center for Biotechnology Information. (2021). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Retrieved from [Link]
IS MUNI. (n.d.). APPLICATIONS OF NMR SPECTROSCOPY TO STUDY TRANSITION-METAL COMPLEXES WITH NITROGEN-BASED LIGANDS. Retrieved from [Link]
JOCPR. (n.d.). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS) -. Retrieved from [Link]
MDPI. (2022, November 5). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Retrieved from [Link]
National Center for Biotechnology Information. (2021, July 15). Ruthenium(II) and Platinum(II) Complexes with Biologically Active Aminoflavone Ligands Exhibit In Vitro Anticancer Activity. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]
ChemRxiv. (2025, September 10). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. Retrieved from [Link]
National Center for Biotechnology Information. (2022). Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. Retrieved from [Link]
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Google Patents. (n.d.). WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
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Troubleshooting common issues in (5-Ethylpyridin-2-yl)methanamine synthesis
Welcome to the technical support center for the synthesis of (5-Ethylpyridin-2-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encoun...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of (5-Ethylpyridin-2-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established chemical principles.
Overview of Synthetic Routes
(5-Ethylpyridin-2-yl)methanamine is a key building block in the synthesis of various pharmaceuticals, most notably the antidiabetic drug Pioglitazone.[1][2][3] The most prevalent and industrially relevant synthetic pathway involves the reduction of a nitrile precursor, 5-ethylpyridine-2-carbonitrile. This reduction can be achieved through two primary methods:
Catalytic Hydrogenation: This method employs a catalyst (e.g., Palladium on Carbon, Raney Nickel) under a hydrogen atmosphere. It is often preferred for its scalability and greener profile.[4][5]
Chemical Reduction: This approach uses stoichiometric metal hydride reagents, with Lithium Aluminum Hydride (LiAlH₄) being the most effective for nitrile reduction.[6][7][8]
Both methods, while effective, present unique challenges that can impact yield, purity, and reproducibility. This guide will address issues arising from these common synthetic routes.
Troubleshooting Guide (Question & Answer Format)
This section directly addresses specific experimental issues in a problem-solution format, explaining the underlying chemistry to empower you to make informed decisions.
Issue 1: Incomplete or Stalled Nitrile Reduction
Question: My reduction of 5-ethylpyridine-2-carbonitrile is stalling, and I'm recovering significant amounts of starting material. What are the likely causes and how can I fix this?
Answer: Incomplete reduction is a common issue stemming from several factors related to reagents, catalysts, and reaction conditions.
For Catalytic Hydrogenation:
Catalyst Activity: The catalyst is the most critical component.
Cause: Deactivation of the catalyst (e.g., Pd/C, Raney Ni) can occur due to poisoning by impurities (sulfur, halides) in the starting material or solvent, or through improper handling and storage. The catalyst may also simply be old or from a low-quality batch.
Solution:
Ensure the 5-ethylpyridine-2-carbonitrile starting material is of high purity. Consider passing it through a short plug of silica or activated carbon if impurities are suspected.
Use a fresh, high-quality catalyst from a reputable supplier.
Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
Handle the catalyst under an inert atmosphere (e.g., in a glovebox) to prevent oxidation, especially for pyrophoric catalysts like Raney Nickel.
Hydrogen Pressure & Delivery:
Cause: Insufficient hydrogen pressure or poor mass transfer of hydrogen gas to the catalyst surface will limit the reaction rate.
Solution:
Increase the hydrogen pressure (within the safety limits of your equipment). Typical pressures range from 50 psi to 500 psi.
Ensure vigorous stirring or shaking to maintain good suspension of the catalyst and maximize gas-liquid interface.
Solvent and Additives:
Cause: The choice of solvent can dramatically affect the reaction. The presence of acidic or basic additives is also crucial for selectivity.[9]
Solution:
Use anhydrous solvents like ethanol, methanol, or THF. Water can sometimes interfere with the catalyst surface.
The addition of an acid (like HCl) can improve both conversion and selectivity by protonating the intermediate imine, preventing side reactions.[4] Conversely, in some systems, adding ammonia can suppress secondary amine formation.
For LiAlH₄ Reduction:
Reagent Quality and Stoichiometry:
Cause: LiAlH₄ is extremely reactive and readily decomposes upon exposure to atmospheric moisture.[6] Using old or improperly stored reagent is a primary cause of failure. Insufficient stoichiometry will also lead to incomplete reaction.
Solution:
Always use fresh, finely powdered LiAlH₄ from a newly opened container.
Perform the reaction under a strictly anhydrous, inert atmosphere (Nitrogen or Argon). Use dry solvents (e.g., anhydrous THF or diethyl ether).
Use a sufficient excess of LiAlH₄. A stoichiometry of 1.5 to 2.0 equivalents is often required to drive the reaction to completion.[10]
Reaction Temperature:
Cause: While the reaction is often started at 0 °C for safety, it may require elevated temperatures to proceed to completion.
Solution: After the initial exothermic addition at 0 °C, allow the reaction to warm to room temperature and then gently reflux for several hours to ensure all intermediates are fully reduced. Monitor progress by TLC or GC-MS.
Issue 2: Significant Formation of Secondary Amine Impurity
Question: My final product is contaminated with a significant amount of bis((5-ethylpyridin-2-yl)methyl)amine. How can this side reaction be minimized?
Answer: The formation of secondary amines is the most common and problematic side reaction in the reduction of nitriles to primary amines.[5] It occurs when the initially formed primary amine attacks the intermediate imine species, leading to a dimer that is subsequently reduced.
The synthesis of (5-Ethylpyridin-2-yl)methanamine via the catalytic hydrogenation of 5-ethyl-2-pyridinecarbonitrile is chemically deceptive. While the reduction of a nitrile to an amine appears straightforward, the presence of the pyridine ring—specifically the nitrogen at the 2-position (ortho to the reaction site)—introduces unique "picolyl" chelation effects that promote catalyst poisoning and side-reactions.
The Core Challenge: The primary amine product is a bidentate ligand capable of poisoning heterogeneous catalysts. Furthermore, the intermediate aldimine is highly electrophilic, leading to rapid dimerization (secondary amine formation) if not intercepted.
Reaction Pathway & Failure Points
The following diagram illustrates the competitive pathways occurring in your reactor. Use this to diagnose impurities based on your analytical data (LCMS/NMR).
Figure 1: Reaction network showing the critical bifurcation at the imine intermediate. The "Dimer" path is the statistically most probable failure mode without additives.
Troubleshooting Guides (FAQ Format)
Issue 1: "My LCMS shows a large peak at [2M - 17]. The product yield is low."
Diagnosis:Secondary Amine Formation (Dimerization).
This is the most common failure mode in nitrile reduction. The primary amine product attacks the intermediate imine before it can be reduced, expelling ammonia (Mass -17) to form a secondary amine (dimer).
The Fix:
Ammonia Suppression (Method A): Saturate your reaction solvent (usually Methanol) with anhydrous Ammonia gas or use 7N NH3 in MeOH. The excess ammonia shifts the equilibrium away from deamination, stabilizing the primary amine.
Acidic Trapping (Method B): Run the reaction with 2-3 equivalents of acid (e.g., HCl or H2SO4) or use Acetic Acid as the solvent. This protonates the primary amine immediately upon formation (
), rendering it non-nucleophilic and unable to attack the imine.
Issue 2: "The reaction stalls at 50-60% conversion, even with fresh catalyst."
Diagnosis:Catalyst Poisoning (The Picolyl Effect).
The product, (5-Ethylpyridin-2-yl)methanamine, contains a pyridine nitrogen and a primary amine separated by one carbon. This forms a perfect 5-membered chelate ring with metal surfaces (Pd, Pt, Ni). As the product forms, it binds irreversibly to the catalyst active sites, shutting down the reaction.
The Fix:
Switch to Acidic Media: As mentioned in Issue 1, conducting the reaction in acidic media (e.g., Pd/C in Methanol + 2 eq. HCl) prevents chelation. The protonated pyridine and amine cannot coordinate effectively to the metal surface.
Increase Catalyst Loading: If running under neutral conditions, you may need 10-20 wt% catalyst loading rather than the standard 5 wt% to account for site deactivation.
Issue 3: "I see M+6 peaks in the Mass Spec. The aromatic signals in NMR are gone."
Diagnosis:Over-Reduction (Ring Saturation).
You have hydrogenated the pyridine ring to a piperidine. This occurs under conditions that are too vigorous (high pressure/temperature) or with highly active catalysts like Platinum (PtO2) or Rhodium.
The Fix:
Change Catalyst: Switch from Pt or Rh to Palladium on Carbon (Pd/C) or Raney Nickel . Pd is generally poor at reducing pyridine rings under mild conditions (<5 bar).
Lower Temperature: Ensure reaction temperature does not exceed 40-50°C. Pyridine ring reduction typically requires >80°C or high pressure on Pd/C.
Optimized Experimental Protocols
These protocols are designed to minimize the side reactions described above.
Comparison of Methods
Feature
Method A: Raney Nickel
Method B: Pd/C + Acid
Primary Risk
Pyrophoric handling
Corrosion / Salt formation
Selectivity
High (with NH3)
Very High
Reaction Time
Fast (4-8 h)
Medium (6-12 h)
Dimer Impurity
< 2%
< 0.5%
Recommendation
Best for Scale-up (>100g)
Best for Lab Scale (<10g)
Protocol A: Lab Scale (Pd/C with Acidic Additive)
Recommended for high purity without handling ammonia gas.
Preparation: In a hydrogenation vessel, dissolve 5-ethyl-2-pyridinecarbonitrile (1.0 eq) in Methanol (0.1 M concentration).
Additive: Add Concentrated HCl (2.2 eq) or H2SO4 (1.1 eq). Note: The solution will warm up.
Catalyst: Add 10% Pd/C (10 wt% relative to substrate) under an inert atmosphere (Argon/Nitrogen).
Hydrogenation: Purge with H2 three times. Pressurize to 3–5 bar (45–75 psi) . Stir vigorously at 25–30°C .
Monitoring: Monitor H2 uptake. Reaction typically completes in 6–12 hours.
Workup (Critical):
Filter catalyst over Celite.
The filtrate contains the product as the hydrochloride salt.
Concentrate to remove MeOH.
Basify with aqueous NaOH (pH > 12) to release the free base.
Extract with DCM or MTBE. (Note: The product is water-soluble; multiple extractions or continuous extraction may be needed).
Protocol B: Scale-Up (Raney Nickel + Ammonia)
Recommended for larger batches where salt removal is tedious.
Preparation: Wash Raney Nickel (approx. 20 wt% of substrate) with Methanol 3 times to remove water. WARNING: Raney Ni is pyrophoric when dry.
Solvent: Dissolve substrate in 7N Methanolic Ammonia (commercial solution) or MeOH saturated with NH3 gas.
Reaction: Transfer to autoclave. Pressurize to 5–10 bar H2 . Heat to 50°C .
Concentrate filtrate. The ammonia evaporates, leaving the free amine.
Purification: Distillation (high vacuum) is often possible for this oil, or conversion to HCl salt for crystallization.
Analytical Data Summary
Impurity Type
Structure Description
Mass Spec Signature
Origin
Target
Primary Amine
= 137
Desired Product
Dimer
Secondary Amine (Bis-picolyl)
= 257
Lack of NH3/Acid
Amide
Pyridine-2-carboxamide
= 151
Wet solvent / Hydrolysis
Piperidine
Saturated Ring
= 143
Over-reduction (Pt/Rh use)
References
Hegedűs, L., et al. (2022).[2] Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Catalysis Science & Technology.
Key Insight: Establishes the use of acidic additives with Pd/C to prevent secondary amine formation and c
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
Murahashi, S., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation. Journal of the American Chemical Society.
Key Insight: Discusses cobalt-based nanoparticles and the specific suppression of secondary amines in benzonitrile and heterocyclic nitrile reductions.
Huang, Y., et al. (2021). Selective hydrogenation of benzonitrile and its homologues to primary amines over platinum. Journal of Industrial and Engineering Chemistry.
Key Insight: Highlights the risks of ring hydrogenation and the comparative selectivity of Pt vs Pd c
Technical Support Center: Enhancing the Bioavailability of (5-Ethylpyridin-2-yl)methanamine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with (5-Ethylpyridin-2-yl)methanamine and its derivatives. It provides in-depth troubleshooting guides and...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support center is designed for researchers, scientists, and drug development professionals working with (5-Ethylpyridin-2-yl)methanamine and its derivatives. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in enhancing the oral bioavailability of this class of compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the bioavailability of (5-Ethylpyridin-2-yl)methanamine derivatives.
Q1: What are the key physicochemical properties of (5-Ethylpyridin-2-yl)methanamine that influence its oral bioavailability?
Property
Value for 2-(aminomethyl)pyridine (Analog)
Expected Impact on (5-Ethylpyridin-2-yl)methanamine
Similar; the ethyl group will have a minor electronic effect.
The compound will be predominantly ionized in the acidic environment of the stomach and partially ionized in the small intestine, which can affect both solubility and permeability.
Likely lower than the analog due to increased lipophilicity, but still expected to be reasonably soluble, especially at lower pH.
High solubility is generally favorable for dissolution, the first step in drug absorption.
Q2: My (5-Ethylpyridin-2-yl)methanamine derivative has poor oral bioavailability. What are the most likely causes?
A2: Poor oral bioavailability for this class of compounds typically stems from one or a combination of the following factors:
Low Permeability: Despite having a favorable logP, the compound may not efficiently cross the intestinal epithelium. This could be due to its polarity or because it is a substrate for efflux transporters like P-glycoprotein (P-gp)[5].
Poor Solubility or Dissolution Rate: While the parent scaffold is soluble, derivatives with increased lipophilicity may have reduced aqueous solubility, leading to incomplete dissolution in the gastrointestinal fluids[6].
Extensive First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the gut wall or liver (e.g., cytochrome P450s) before it reaches systemic circulation[7]. The pyridine ring and the benzylic amine are potential sites for metabolism.
Q3: What are the primary strategies to consider for improving the bioavailability of my compound?
A3: The main strategies can be categorized as follows:
Chemical Modification:
Salt Formation: To improve solubility and dissolution rate. This is particularly effective for basic compounds like yours[8].
Prodrug Approach: To mask polar functional groups, enhance lipophilicity, or bypass first-pass metabolism[9].
Formulation Development:
Particle Size Reduction: Techniques like micronization can increase the surface area for dissolution[10].
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
Nanotechnology: Encapsulating the drug in nanocarriers can protect it from degradation and enhance its uptake[10].
II. Troubleshooting Guide: Low Aqueous Solubility
This section provides a step-by-step guide to addressing solubility issues with your (5-Ethylpyridin-2-yl)methanamine derivatives.
Problem: My derivative precipitates out of solution during in vitro assays or is expected to have low aqueous solubility.
Step 1: Characterize the pH-Solubility Profile
Why: (5-Ethylpyridin-2-yl)methanamine is a basic compound. Its solubility will be highly dependent on the pH of the medium. Understanding this relationship is the first step in any rational approach to improving solubility.
Protocol:
Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8).
Add an excess amount of your compound to each buffer.
Equilibrate the samples (typically with shaking for 24-48 hours).
Filter the samples to remove undissolved solid.
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
Plot solubility as a function of pH.
Step 2: Salt Formation
Why: Forming a salt is a common and effective way to increase the aqueous solubility and dissolution rate of basic compounds[8]. By reacting the basic nitrogen atoms with an acid, a more polar, water-soluble salt is formed.
Troubleshooting & Optimization:
Question: Which counter-ion should I choose for salt formation?
Answer: Start with hydrochloride (HCl) as it is the most common and generally regarded as safe (GRAS) counter-ion for basic drugs[8]. If the hydrochloride salt is too hygroscopic or has other undesirable properties, consider other pharmaceutically acceptable acids such as sulfate, mesylate, tosylate, maleate, or citrate[11]. The pKa difference between your basic drug and the acidic counter-ion should ideally be greater than 3 to ensure stable salt formation[12].
Question: My salt is not crystalline. What should I do?
Answer: A crystalline salt is preferred for its stability and consistent properties[13]. Experiment with different crystallization solvents and conditions (e.g., temperature, cooling rate). An amorphous salt may have higher initial solubility but can be physically unstable. If a crystalline salt cannot be obtained, a co-crystal or an amorphous solid dispersion might be alternative strategies[6].
Caption: Workflow for salt screening and selection.
III. Troubleshooting Guide: Low Permeability
This section addresses challenges related to poor membrane permeability observed in in vitro assays.
Problem: My compound shows low apparent permeability (Papp) in a PAMPA or Caco-2 assay.
Scenario 1: Low Permeability in PAMPA
Interpretation: The Parallel Artificial Membrane Permeability Assay (PAMPA) measures passive diffusion only[14]. Low permeability in this assay suggests that the intrinsic physicochemical properties of your compound (e.g., high polarity, excessive hydrogen bonding capacity) are hindering its ability to cross a lipid bilayer.
Troubleshooting & Optimization:
Question: My compound has a high predicted logP but still shows low PAMPA permeability. Why?
Answer: This can occur with basic compounds. At the physiological pH of the PAMPA assay (typically 7.4), a significant portion of your compound may be ionized. The charged species has much lower permeability than the neutral form[3]. Additionally, highly lipophilic compounds can sometimes get trapped within the artificial membrane, leading to low recovery and an underestimation of permeability[15].
Question: How can I improve my PAMPA results for a basic compound?
Answer:
Check Recovery: Always calculate the mass balance to determine the percentage of compound recovered from the donor and acceptor wells. Low recovery (<70%) suggests issues with membrane trapping or non-specific binding. Consider using plates with different lipid compositions or adding a low percentage of a surfactant to the acceptor buffer.
pH-Dependent PAMPA: Perform the assay across a range of pH values to understand the permeability of the neutral versus ionized species. This can provide valuable insights for formulation design.
Scenario 2: Acceptable PAMPA Permeability, but Low Caco-2 Permeability
Interpretation: If your compound can passively diffuse across an artificial membrane but not a cell monolayer, it strongly suggests the involvement of biological processes. The most likely cause is that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on Caco-2 cells and pump the compound back into the apical (donor) side[14].
Troubleshooting & Optimization:
Question: How can I confirm if my compound is an efflux transporter substrate?
Answer:
Conduct a Bi-directional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux[16].
Use Inhibitors: Perform the bi-directional assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that transporter[17].
Question: My compound is an efflux substrate. What are my options?
Answer:
Structural Modification: Modify the molecule to reduce its affinity for the efflux transporter. This is often a key strategy in lead optimization.
Prodrug Approach: Create a prodrug that is not a substrate for the transporter. Once absorbed, the prodrug is converted to the active parent compound.
Formulation with Inhibitors: Co-formulating the drug with an excipient that inhibits efflux transporters is a potential strategy, though it requires careful consideration of potential drug-drug interactions.
Caption: Decision tree for troubleshooting low permeability.
IV. Troubleshooting Guide: Analytical Method Development (LC-MS/MS)
This section provides guidance on developing a robust LC-MS/MS method for quantifying your (5-Ethylpyridin-2-yl)methanamine derivative in biological matrices like plasma.
Problem: I am having difficulty developing a sensitive and reproducible LC-MS/MS method for my compound.
Why: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its sensitivity and selectivity[18]. However, challenges can arise from matrix effects, poor chromatographic peak shape, and low recovery during sample preparation.
Troubleshooting & Optimization:
Question: What are good starting conditions for chromatography of a basic pyridine compound?
Answer: Reversed-phase chromatography is typically used. For basic compounds, it's crucial to control the ionization state to achieve good peak shape.
Column: A C18 column is a good starting point.
Mobile Phase: Use a low pH mobile phase (e.g., 0.1% formic acid in water and acetonitrile). This will ensure the amine is protonated, which often leads to better peak shape and retention on many modern C18 phases.
Gradient: Start with a shallow gradient to ensure good separation from matrix components.
Question: How should I prepare my plasma samples for analysis?
Answer:
Protein Precipitation (PPT): This is the simplest method. Add a cold organic solvent (typically acetonitrile, 3:1 solvent-to-plasma ratio) to precipitate proteins. Centrifuge and inject the supernatant. This method is fast but can suffer from matrix effects.
Liquid-Liquid Extraction (LLE): This involves partitioning your compound from the aqueous plasma into an immiscible organic solvent. For a basic compound, you may need to adjust the pH of the plasma to ensure it is in its neutral form to facilitate extraction into the organic phase.
Solid-Phase Extraction (SPE): This offers the cleanest extracts and can be used to concentrate your sample. For a basic compound, a mixed-mode cation exchange sorbent can be very effective. The compound is retained on the sorbent by both hydrophobic and ionic interactions and can be selectively eluted.
Question: My signal is inconsistent and I suspect matrix effects. How can I address this?
Answer: Matrix effects occur when co-eluting components from the biological matrix suppress or enhance the ionization of your analyte.
Improve Sample Cleanup: Switch from PPT to LLE or SPE to get a cleaner sample.
Optimize Chromatography: Adjust your gradient to separate your analyte from the interfering matrix components.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the best way to correct for matrix effects. A SIL-IS is chemically identical to your analyte but has a different mass. It will co-elute and experience the same matrix effects, allowing for accurate correction during data analysis.
Caption: General workflow for LC-MS/MS bioanalytical method development.
V. References
Screening and Formulating Drugs as Salts to Improve API Performance. (2019). Pharmaceutical Technology. [Link]
2-(Aminomethyl)pyridine Supplier & Manufacturer in China. Pipzine Chemicals. [Link]
Salt Selection in Drug Development. (2021). Pharmaceutical Technology. [Link]
Microbial metabolism of the pyridine ring. Metabolism of 2- and 3-hydroxypyridines by the maleamate pathway in Achromobacter sp. (1974). Biochemical Journal. [Link]
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2022). Molecules. [Link]
Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (2019). Methods in Molecular Biology. [Link]
Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. (2017). International Labmate. [Link]
Microbial metabolism of the pyridine ring. Metabolism of 2- and 3-hydroxypyridines by the maleamate pathway in Achromobacter sp. (1974). Portland Press. [Link]
How to salt screen using the Crystal 16. (2023). Technobis. [Link]
The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. (2015). PeerJ. [Link]
Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (2019). Springer. [Link]
N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines. (2007). Journal of Medicinal Chemistry. [Link]
7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas. [Link]
Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. (1999). Journal of Medicinal Chemistry. [Link]
caco-2 cell permeability: Topics by Science.gov. Science.gov. [Link]
Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. (2024). Journal of Medicinal Chemistry. [Link]
Intestinal Permeability of Drugs in Caco-2 Cells Cultured in Microfluidic Devices. (2018). Biological and Pharmaceutical Bulletin. [Link]
Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. (2025). LinkedIn. [Link]
How does one calculate Pka value for Pyridinium by using pka value of pyridine? (2013). ResearchGate. [Link]
A Novel Design of Artificial Membrane for Improving the PAMPA Model. Corning. [Link]
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. [Link]
Highly Predictive and Interpretable Models for PAMPA Permeability. (2018). ACS Omega. [Link]
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (2016). PeerJ Preprints. [Link]
Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2023). Molecules. [Link]
Validation of Analytical Methods for (5-Ethylpyridin-2-yl)methanamine Quantification
Executive Summary (5-Ethylpyridin-2-yl)methanamine (CAS: 105905-08-4) represents a classic analytical challenge in pharmaceutical intermediate profiling: it is a low-molecular-weight, highly polar, and basic molecule.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(5-Ethylpyridin-2-yl)methanamine (CAS: 105905-08-4) represents a classic analytical challenge in pharmaceutical intermediate profiling: it is a low-molecular-weight, highly polar, and basic molecule.[1] Its structure—a pyridine ring substituted with an ethyl group and a primary aminomethyl tail—creates a "retention gap" in standard chromatography. It is too polar for stable retention on C18 columns without aggressive ion-pairing, yet often too hydrophobic for pure normal-phase separation.
This guide objectively compares three validation-ready methodologies: Hydrophilic Interaction Liquid Chromatography (HILIC) , Ion-Pairing Reversed-Phase (IP-RPLC) , and Pre-column Derivatization .[1] Based on experimental robustness and ICH Q2(R2) compliance, we identify HILIC-UV/MS as the superior approach for routine quantification, while reserving derivatization for trace-level impurity analysis.
Strategic Analysis: Method Selection
The selection of an analytical method for (5-Ethylpyridin-2-yl)methanamine is dictated by its physicochemical properties:
Basic pKa (~8.8 for the amine): Causes severe peak tailing on unbuffered silica.
LogD (pH 7.4) ~ -2.6: Indicates poor retention on C18.[1]
Chromophore: The pyridine ring offers UV absorption (λmax ~254-260 nm), but the extinction coefficient is moderate.
Comparative Assessment
Feature
Method A: HILIC-UV/MS (Recommended)
Method B: IP-RPLC (Legacy)
Method C: Derivatization (FMOC/OPA)
Mechanism
Partitioning into water-enriched layer + Ionic interaction
Hydrophobic interaction modified by ion-pair reagent
Chemical modification to increase hydrophobicity/fluorescence
Figure 1: Decision tree for selecting the optimal analytical workflow based on sensitivity and detection requirements.
Recommended Protocol: HILIC-UV/MS
We prioritize the HILIC method using an Amide-bonded stationary phase . Unlike bare silica, amide phases provide a "water shield" that retains the polar amine while minimizing the secondary ionic interactions that cause peak tailing.
Chromatographic Conditions[1][2][3][4][5]
Column: Waters XBridge Amide or TSKgel Amide-80 (150 mm x 4.6 mm, 3.5 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).
Why: Low pH ensures the pyridine and amine are fully protonated for consistent behavior; ammonium ions compete for silanol sites to reduce tailing.
Mobile Phase B: Acetonitrile (LC-MS Grade).
Isocratic Method: 15% A / 85% B.
Note: HILIC requires high organic content.[1][2] Increasing water (Phase A) decreases retention.
Precision (n=6): RSD < 1.0% for retention time and area.
Validation Framework (ICH Q2 R2)
The following validation data represents the performance benchmarks expected for this method. These protocols are designed to meet ICH Q2(R2) and FDA Bioanalytical Method Validation guidelines.
Specificity (Selectivity)[6][7][8]
Protocol: Inject blank matrix, pure solvent, and the analyte.
Requirement: No interfering peaks at the retention time of (5-Ethylpyridin-2-yl)methanamine.[1]
Resolution: If synthetic precursors (e.g., 5-ethyl-2-cyanopyridine) are present, resolution (Rs) must be > 2.0.
Linearity and Range[1][7]
Range: 80% to 120% of the target test concentration (e.g., 0.1 mg/mL).
Observation: Decreasing ACN to 80% significantly reduces retention time (HILIC mode).
Validation Workflow Diagram
Figure 2: Sequential workflow for validating the analytical method in compliance with ICH guidelines.
Alternative: Pre-Column Derivatization[3][8]
If HILIC is unavailable or if trace detection (< 50 ng/mL) is required without a Mass Spectrometer, derivatization is the necessary alternative.
Protocol Summary (FMOC-Cl Method)
Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl) targets the primary amine.[1]
Reaction: Mix sample with Borate buffer (pH 9.0) and FMOC-Cl solution. Incubate 5 mins.
Quench: Add Adamantanamine to scavenge excess FMOC.[1]
Separation: Standard C18 Column (RP-HPLC).
Detection: Fluorescence (Ex: 265 nm, Em: 315 nm).
Pros: Transforms the polar amine into a hydrophobic, highly fluorescent species.
Cons: Derivative stability issues; excess reagent peaks can interfere with chromatography.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] Link
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Link
A Comparative Guide to the Biological Significance of Pyridine Methanamine Isomers in Drug Discovery
This guide provides an in-depth comparative analysis of the three primary isomers of pyridine methanamine: 2-aminomethylpyridine, 3-aminomethylpyridine, and 4-aminomethylpyridine. In the landscape of medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of the three primary isomers of pyridine methanamine: 2-aminomethylpyridine, 3-aminomethylpyridine, and 4-aminomethylpyridine. In the landscape of medicinal chemistry, these isomers serve as fundamental structural motifs. While direct, side-by-side biological comparisons of these parent molecules are not extensively documented, their true value is revealed by examining how the seemingly subtle shift in the aminomethyl group's position on the pyridine ring profoundly influences the biological activity of the complex molecules derived from them. This guide will dissect these structure-activity relationships, offering field-proven insights and experimental frameworks for researchers engaged in drug development.
The Foundational Difference: Physicochemical Properties and Synthetic Utility
The biological and synthetic behavior of the pyridine methanamine isomers is rooted in their fundamental physicochemical properties. The position of the aminomethyl group (-CH₂NH₂) relative to the ring nitrogen dictates the molecule's basicity, electron density distribution, and steric profile.
The nitrogen atom on the pyridine ring possesses a lone pair of electrons, rendering the molecule basic.[1][2] The aminomethyl group is also basic. The interplay between these two nitrogen centers, influenced by their spatial separation, affects the overall pKa and nucleophilicity of each isomer. This, in turn, governs their reactivity in synthetic pathways and their potential to form hydrogen bonds or coordinate with metal ions within a biological target's active site.[1]
For instance, 2-aminomethylpyridine has the aminomethyl group in close proximity to the ring nitrogen, allowing it to act as a bidentate ligand, readily chelating metal ions.[1] This property is crucial in the design of metalloenzyme inhibitors or catalysts. In contrast, the more distant placement in the 3- and 4-isomers results in monodentate coordination, leading to different applications. These inherent structural nuances are the starting point for divergent paths in drug design.
Comparative Biological Impact of Isomer-Derived Compounds
The strategic choice of a pyridine methanamine isomer is a critical decision in drug discovery, as it defines the spatial orientation of key interacting groups. The following sections compare the biological activities of compounds derived from each isomer.
2-Aminomethylpyridine: A Scaffold for CNS and Anti-infective Agents
The ortho-position of the aminomethyl group directs derivatives toward specific and potent interactions with enzymes and receptors.
Serotonin 5-HT1A Receptor Agonists: Derivatives of 2-aminomethylpyridine form a novel class of 5-HT1A receptor agonists.[3] In these compounds, the 2-aminomethylpyridine moiety acts as a crucial pharmacophore that binds with high affinity and selectivity to the receptor, leading to potent antidepressant and anxiolytic effects in preclinical models.[3] The specific geometry of the 2-isomer is essential for optimal interaction with the receptor's binding pocket.
Antitubercular MmpL3 Inhibitors: In the fight against tuberculosis, derivatives of 2-aminomethylpyridine have been identified as potent inhibitors of the Mycobacterium tuberculosis MmpL3 transporter.[4] Structure-guided design has shown that the pyridine-2-methylamine core fits snugly into the active site, with the pyridine nitrogen forming critical interactions. The positioning at C-2 is vital for maintaining the π-π stacking interactions with key amino acid residues like Y646 in the binding pocket.[4]
3-Aminomethylpyridine: An Intermediate for Agrochemicals and Beyond
The meta-positioning of the aminomethyl group leads to derivatives with distinct applications, most notably in agriculture.
Insecticides and Rodenticides: 3-aminomethylpyridine is a key intermediate in the synthesis of certain pesticides.[2] For example, it is used to synthesize the rodenticide known as Mousekill.[2] In this context, the overall molecular shape and properties conferred by the 3-isomer contribute to its efficacy and selectivity against the target pest species. While less prominent in pharmaceuticals compared to its isomers, its derivatives are being explored for various therapeutic areas.
4-Aminomethylpyridine: A Gateway to Neurological and Anti-Cancer Therapeutics
The para-isomer is a versatile building block, particularly for compounds targeting the central nervous system and in oncology.[5] Its structure is related to the well-known compound 4-aminopyridine (not an isomer of pyridine methanamine), a potassium channel blocker used to treat symptoms of multiple sclerosis.[6][7]
Potassium Channel Blockade and Synaptic Enhancement: While 4-aminomethylpyridine itself is not the primary active agent, its structural motif is incorporated into more complex molecules designed to modulate ion channels. The parent compound, 4-aminopyridine, enhances neurotransmitter release at synapses by blocking voltage-gated potassium channels, which prolongs the action potential.[8][9][10] This mechanism is often a guiding principle in designing novel therapeutics for neurological disorders using the 4-aminomethylpyridine scaffold.[5]
c-Met Kinase Inhibitors: In oncology, derivatives incorporating the pyridine scaffold have been developed as potent type II inhibitors of the c-Met kinase, a target in various cancers.[11] A series of novel pyridine and pyrimidine derivatives have demonstrated that the core structure can be optimized to achieve high inhibitory potency and anti-proliferative activity against cancer cell lines.[11]
Structure-Activity Relationship (SAR) Summary
The positional isomerism directly dictates the vector and trajectory of the functional side chain, influencing how a derivative molecule can orient itself within a complex biological target.
Caption: Isomer position dictates chemical properties and subsequent biological applications.
Comparative Toxicity Profile
Acute toxicity data for the parent aminopyridines (note: not aminomethylpyridines) indicate they are toxic compounds that can be readily absorbed through the skin and gastrointestinal tract.[6] The primary mechanism of toxicity for 4-aminopyridine involves the blockade of potassium channels, which can lead to convulsions and seizures.[6] When developing derivatives, it is critical to evaluate toxicity to ensure that the therapeutic benefit outweighs the risks. Isomers of a compound can have vastly different toxicity profiles.[12][13]
Compound/Isomer Class
Reported Acute Effects/Toxicity Profile
Supporting Data
Aminopyridines (General)
Acutely toxic, readily absorbed via dermal and GI routes.[6]
LD50 values for 2-aminopyridine have been established (e.g., dermal in guinea pigs associated with convulsions).[6]
4-Aminopyridine
Blocks K+ channels, can cause convulsions/seizures.[6] Used as a bird frightening agent that can be lethal to target and non-target species.[6]
The mechanism is well-documented in electrophysiology studies.[7][10]
Isomer Derivatives
Toxicity is highly dependent on the final structure. Cis/trans isomers of other amine compounds show differential toxicity.[14]
For example, cis-isomers of certain propen-1-amines were found to be more toxic in some assays, while trans-isomers were more toxic in others.[14]
Experimental Protocols for Comparative Evaluation
To objectively compare novel derivatives synthesized from these isomers, a standardized battery of assays is essential. The following protocols provide a self-validating system for assessing biological activity and initial safety.
Experimental Workflow: In Vitro Cytotoxicity Screening
Caption: Workflow for determining the IC50 of compounds using an MTT cytotoxicity assay.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay assesses the effect of a compound on cell viability by measuring the metabolic activity of a cell population.
Cell Plating: Seed a human cell line (e.g., HepG2 for liver toxicity screening) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
Compound Preparation: Prepare stock solutions of each pyridine methanamine derivative in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and a positive control for cell death (e.g., doxorubicin).
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
Incubation: Incubate the plates for 48 hours. The causality for this duration is to allow sufficient time for the compound to exert its cytotoxic or anti-proliferative effects.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the concentration-response curve and calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) for each derivative.
Protocol 2: Radioligand Receptor Binding Assay
This protocol determines the affinity of a compound for a specific receptor (e.g., 5-HT1A) by measuring its ability to displace a known radiolabeled ligand.
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., CHO-K1 cells expressing human 5-HT1A). Homogenize the cells and isolate the membrane fraction by centrifugation.
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabeled test compound (the pyridine methanamine derivative).
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium. The choice of time and temperature is determined by the known kinetics of the radioligand.
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Conclusion
The choice between 2-, 3-, and 4-aminomethylpyridine is a foundational decision in the rational design of novel therapeutics. The ortho-isomer (2-AMP) lends itself to potent enzyme inhibitors and receptor agonists requiring a specific chelation or conformational lock. The para-isomer (4-AMP) provides a linear scaffold ideal for spanning binding sites, as seen in kinase and ion channel modulators. The meta-isomer (3-AMP), while less explored in pharmaceuticals, holds potential in agrochemicals and other fields. By understanding the intrinsic properties conferred by each isomeric backbone and employing rigorous, standardized evaluation protocols, researchers can more effectively navigate the complex path of drug discovery and select the optimal scaffold to achieve the desired biological effect.
References
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry. [Link]
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